molecular formula C15H12FNO2 B261486 N-(3-Acetylphenyl)-2-fluorobenzamide CAS No. 303091-99-8

N-(3-Acetylphenyl)-2-fluorobenzamide

Cat. No.: B261486
CAS No.: 303091-99-8
M. Wt: 257.26 g/mol
InChI Key: NSWJLLIEEYKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H12FNO2 and its molecular weight is 257.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJLLIEEYKDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288942
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-99-8
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303091-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the synthetic pathway, mechanistic insights, and a robust experimental protocol.

Introduction: The Significance of Benzamide Scaffolds

Benzamides are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The inherent structural features of the benzamide moiety allow for versatile molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates key pharmacophoric elements: a fluorinated aromatic ring, an amide linker, and an acetylphenyl group. The fluorine substitution can enhance metabolic stability and binding affinity, while the acetyl group provides a potential site for further chemical modification.

Retrosynthetic Analysis and Synthesis Pathway Design

The most logical and efficient synthetic route to this compound is through the formation of an amide bond between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This approach is a classic example of nucleophilic acyl substitution, a reliable and widely used reaction in organic synthesis.[]

The retrosynthetic analysis is straightforward: disconnecting the amide C-N bond reveals the two commercially available starting materials, 3-aminoacetophenone and 2-fluorobenzoyl chloride.

G Target This compound SM1 3-Aminoacetophenone Target->SM1 Amide Disconnection SM2 2-Fluorobenzoyl Chloride Target->SM2 Amide Disconnection

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Reactant1 3-Aminoacetophenone (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Fluorobenzoyl Chloride (Electrophile) Reactant2->Intermediate Product This compound Intermediate->Product Chloride Elimination Byproduct HCl (neutralized by base) Intermediate->Byproduct Proton Transfer

Caption: Mechanism of this compound synthesis.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous benzamide compounds.[1][3][4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityPurity
3-AminoacetophenoneC₈H₉NO135.161.35 g≥98%
2-Fluorobenzoyl chlorideC₇H₄ClFO158.561.74 g≥98%
TriethylamineC₆H₁₅N101.191.5 mL≥99%
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Saturated NaHCO₃ solutionNaHCO₃84.0120 mL-
BrineNaCl58.4420 mL-
Anhydrous MgSO₄MgSO₄120.37--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) to the flask and stir until the 3-aminoacetophenone is completely dissolved.

  • Base Addition: Add triethylamine (1.5 mL, 11 mmol) to the solution.

  • Acylation: In a separate flask, dissolve 2-fluorobenzoyl chloride (1.74 g, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirring solution of 3-aminoacetophenone and triethylamine at 0 °C (ice bath) over a period of 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

G Start Dissolve 3-Aminoacetophenone and Triethylamine in DCM Step2 Add 2-Fluorobenzoyl Chloride Solution Dropwise at 0°C Start->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup (H₂O, NaHCO₃, Brine) Step3->Step4 Step5 Dry (MgSO₄) and Concentrate Step4->Step5 Step6 Purify by Recrystallization Step5->Step6 End This compound Step6->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and acetyl protons and their respective chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch, C=O stretch of the amide and ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • 2-Fluorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is flammable and has a strong odor. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the nucleophilic acyl substitution reaction between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This guide provides a detailed, field-proven protocol and the underlying scientific principles for the successful synthesis and characterization of this valuable benzamide derivative. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes this a practical and efficient route for researchers in drug discovery and development.

References

  • Oztas, A., & Arslan, H. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Retrieved from [Link]

  • (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. PubChem. Retrieved from [Link]

  • (n.d.). N-(3-acetylphenyl)-3-amino-2-bromobenzamide. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Source not further specified].
  • (n.d.). A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. Google Patents.
  • (n.d.). Method for making aminophenols and their amide derivatives. Google Patents.
  • (n.d.). Synthetic method for 3-aminoacetophenone. Patsnap. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. PMC - NIH. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • (n.d.). 4-Fluorobenzamide. PubChem - NIH. Retrieved from [Link]

  • Clark, J. (n.d.). The Acylation of Benzene - Electrophilic Substitution. Chemguide. Retrieved from [Link]

  • Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Ruth Chemistry Class. (2021, December 2). +2 TN/ /Acetyl chloride to Acetophenone/Friedel Crafts acylation./in English. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(3-Acetylphenyl)-2-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structural features, and potential therapeutic applications. Drawing upon data from analogous compounds and established principles of medicinal chemistry, we will explore its synthesis, characterization, and predicted biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Fluorinated Benzamides

Benzamide derivatives are a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The acetylphenyl moiety, on the other hand, is a versatile functional group that can participate in various biological interactions and serve as a handle for further chemical modifications. The strategic combination of a 2-fluorobenzamide core with a 3-acetylphenyl substituent in this compound presents a compelling scaffold for the development of novel drugs.

Chemical Structure and Properties

The chemical structure of this compound combines a fluorinated aromatic ring with an acetyl-substituted phenyl ring, linked by an amide bond. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference/Method
IUPAC Name This compoundNomenclature Standards
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
CAS Number Not available
XLogP3 ~2.9Prediction based on analogs
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Structural Analysis

The molecule consists of three key components: the 2-fluorobenzoyl group, the amide linker, and the 3-acetylphenyl group.

  • 2-Fluorobenzoyl Group: The fluorine atom at the ortho position of the benzoyl ring is expected to influence the conformation of the molecule through steric and electronic effects. It can participate in intramolecular hydrogen bonding with the amide proton, affecting the planarity of the molecule.

  • Amide Linker: The amide bond is a critical pharmacophore, capable of forming hydrogen bonds with biological targets. Its rotational barrier contributes to the overall conformational rigidity of the molecule.

  • 3-Acetylphenyl Group: The acetyl group in the meta position of the aniline ring provides a potential site for metabolic modification and can act as a hydrogen bond acceptor.

Caption: 2D Chemical Structure of this compound.

Synthesis and Characterization

While a specific synthetic protocol for this compound is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for similar benzamide derivatives. The most direct approach involves the acylation of 3-aminoacetophenone with 2-fluorobenzoyl chloride.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminoacetophenone 3-Aminoacetophenone Acylation Acylation 3-Aminoacetophenone->Acylation 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl_chloride->Acylation Target_Compound N-(3-Acetylphenyl)- 2-fluorobenzamide Acylation->Target_Compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons, the amide proton (a broad singlet), and the methyl protons of the acetyl group.

    • ¹³C NMR will show distinct peaks for the carbonyl carbons, aromatic carbons, and the methyl carbon.

    • ¹⁹F NMR will exhibit a singlet corresponding to the fluorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide and ketone, and C-F bond vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Biological Activities and Therapeutic Applications

Based on the biological activities reported for structurally related compounds, this compound is a promising candidate for various therapeutic applications.

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[1] The replacement of chlorine with fluorine, a more electronegative and smaller halogen, could potentially modulate this activity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance antibacterial efficacy.[1]

Anticancer Potential

The chloro-analog has also been investigated for its cytotoxic effects against various cancer cell lines, showing selective toxicity towards cancer cells over normal mammalian cells.[1] The acetyl group is known to enhance metabolic stability, a desirable feature in anticancer drug candidates.[1] The ortho-halogen on the benzamide ring can facilitate π-stacking interactions with aromatic residues in the active sites of target enzymes.[1]

Biological_Potential cluster_activities Potential Biological Activities Target_Compound N-(3-Acetylphenyl)- 2-fluorobenzamide Antimicrobial Antimicrobial Target_Compound->Antimicrobial Gram-positive bacteria Anticancer Anticancer Target_Compound->Anticancer Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Target_Compound->Enzyme_Inhibition Kinases, etc.

Caption: Potential therapeutic applications of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound can be rationalized by considering the contributions of its structural components:

  • 2-Fluoro Substituent: The ortho-fluoro group can influence the molecule's conformation and electronic properties, potentially enhancing binding to target proteins through favorable electrostatic interactions.

  • Amide Linkage: The amide bond is a crucial hydrogen bonding motif, essential for interaction with the active sites of many enzymes and receptors.

  • 3-Acetyl Group: The position and nature of the substituent on the phenyl ring are critical for activity. The meta-acetyl group can act as a hydrogen bond acceptor and its position can be optimized to improve potency and selectivity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for development into novel therapeutic agents. The synthetic route is straightforward, and its chemical properties can be readily characterized. Based on the activities of analogous compounds, it is a strong candidate for screening in antimicrobial and anticancer assays. Further research should focus on its synthesis, purification, and comprehensive biological evaluation. Elucidation of its mechanism of action and exploration of further structural modifications will be crucial for optimizing its therapeutic potential.

References

Sources

N-(3-Acetylphenyl)-2-fluorobenzamide: A Strategic Framework for Target Identification and Mechanism of Action Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-(3-Acetylphenyl)-2-fluorobenzamide is a synthetic organic compound whose biological activity and mechanism of action (MoA) are not yet extensively characterized in public literature. This guide provides a comprehensive, technically-grounded framework for elucidating its MoA. We will dissect its molecular structure to generate data-driven hypotheses about potential biological targets. Subsequently, a multi-phase experimental strategy is detailed, encompassing initial target screening, cellular validation, and downstream pathway analysis. This document serves as a strategic roadmap for research teams aiming to characterize novel small molecules, transforming an unknown compound into a well-understood pharmacological tool or therapeutic lead.

| Structural and Physicochemical Compound Analysis

The foundational step in characterizing a novel molecule is a thorough analysis of its structure. The chemical architecture of this compound offers critical clues to its potential biological function.

The molecule consists of two key moieties:

  • 2-Fluorobenzamide: This group is a common feature in many bioactive compounds. The amide linkage provides a hydrogen bond donor and acceptor, crucial for interacting with protein active sites. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa.

  • 3-Acetylphenyl Ring: The acetyl group provides an additional hydrogen bond acceptor and a potential point for metabolic transformation. Its meta-position relative to the amide linker influences the overall geometry of the molecule.

A summary of its key computed physicochemical properties is presented below. These values are essential for designing experiments and anticipating the compound's behavior in biological systems (e.g., cell permeability, solubility).

PropertyValueSignificance in Drug Discovery
Molecular Formula C15H12FNO2Defines the elemental composition.
Molecular Weight 257.26 g/mol Compliant with Lipinski's Rule of Five, suggesting potential oral bioavailability.
XLogP3 2.8Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 1The amide N-H group.
Hydrogen Bond Acceptors 3The amide carbonyl, acetyl carbonyl, and fluorine atom.
Topological Polar Surface Area (TPSA) 52.3 ŲSuggests good potential for oral absorption and cell permeability.

| Hypothesis Generation: Plausible Biological Targets

Based on its structural features, this compound shares scaffolds with several classes of established therapeutic agents. This structural analogy allows us to formulate primary hypotheses for its MoA.

Hypothesis 1: Protein Kinase Inhibition (Primary Hypothesis)

The benzamide core is a well-established "privileged scaffold" in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The N-phenyl-benzamide structure is present in numerous approved and investigational kinase inhibitors. The specific substitution pattern on both rings would determine the selectivity profile against the human kinome.

Hypothesis 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Nicotinamide, a key structural component of the NAD+ cofactor used by PARP enzymes, is a benzamide derivative. Many PARP inhibitors have been developed based on a benzamide scaffold that mimics this native substrate, making PARP enzymes a plausible target class for this compound.

| A Phased Experimental Workflow for MoA Elucidation

A systematic, multi-phased approach is essential to move from hypothesis to validated mechanism. The following workflow is designed to be self-validating, with each phase building upon the results of the last.

Phase 1: Broad Target Profiling

The initial step is to screen the compound against a large, diverse panel of biological targets to identify high-affinity interactions.

Protocol 1: Kinase Profiling Screen

  • Objective: To determine the binding affinity of this compound against a comprehensive panel of human protein kinases.

  • Methodology: Utilize a competitive binding assay platform (e.g., KINOMEscan™ by DiscoveRx).

  • Procedure:

    • The test compound is incubated at a specified concentration (e.g., 10 µM) with a panel of DNA-tagged kinases.

    • An immobilized, active-site directed ligand is included to compete for binding to the kinase.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

    • The results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound.

  • Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition). For these hits, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).

Phase 2: Cellular Target Engagement and Phenotypic Validation

Once primary hits are identified, the next critical step is to confirm that the compound engages its target in a cellular environment and elicits a biological response.

Workflow: Phase 2

G cluster_1 Phase 2: Cellular Validation Hypothesis Primary Target Hypothesis (from Phase 1) CETSA Target Engagement Assay (e.g., CETSA) Hypothesis->CETSA Viability Cell Viability Assay (e.g., CellTiter-Glo) Hypothesis->Viability CETSA_Result Target Stabilization (Melt Curve Shift) CETSA->CETSA_Result Viability_Result Phenotypic Effect (IC50 Value) Viability->Viability_Result Validation Validated Cellular Target CETSA_Result->Validation Confirms Binding Viability_Result->Validation Confirms Activity

Caption: Phase 2 workflow for validating the target in cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that this compound directly binds to and stabilizes its hypothesized target protein in intact cells.

  • Principle: Ligand binding increases the thermal stability of a target protein.

  • Procedure:

    • Culture appropriate cells (e.g., a cancer cell line known to express the target kinase) and treat with the test compound or vehicle control.

    • Harvest cells and lyse to obtain protein extracts.

    • Heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge to pellet aggregated, denatured proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating target stabilization.

Phase 3: Downstream Pathway Modulation

Confirming target engagement is followed by demonstrating that this interaction leads to the expected modulation of downstream signaling pathways.

Signaling Pathway: Hypothetical Kinase Target

G cluster_2 Hypothetical Signaling Pathway Receptor Growth Factor Receptor Target Target Kinase X (e.g., MEK1) Receptor->Target Activates Substrate Substrate Protein (e.g., ERK) Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-ERK) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives Compound N-(3-Acetylphenyl)- 2-fluorobenzamide Compound->Target Inhibits

Caption: Hypothetical pathway showing inhibition by the compound.

Protocol 3: Western Blot for Phospho-Substrate Analysis

  • Objective: To measure the effect of the compound on the phosphorylation status of a known downstream substrate of the target kinase.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Starve cells (if necessary to reduce basal signaling) and then treat with a dilution series of the test compound for a defined period.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF, FGF).

    • Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-ERK) and the total substrate (anti-ERK) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

  • Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, relative to the total substrate, confirms that the compound is inhibiting the upstream kinase activity in the intended pathway.

| Conclusion

While this compound is not a widely studied molecule, its chemical structure provides a strong rationale for prioritizing its investigation as a potential kinase or PARP inhibitor. The phased experimental framework presented here offers a robust, logical, and technically sound pathway for its complete mechanistic characterization. By systematically progressing from broad screening to specific cellular and pathway-level validation, researchers can efficiently elucidate the mechanism of action, paving the way for its potential development as a novel therapeutic agent or a valuable chemical probe.

| References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • DiscoverX Corporation. KINOMEscan Technology.[Link]

IUPAC name for N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated benzamide derivative with significant potential in medicinal chemistry and materials science. This document delineates the molecule's systematic IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. The rationale behind key experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure reproducibility and understanding. Furthermore, this guide outlines the standard analytical techniques for structural verification and purity assessment, including expected spectroscopic signatures. Drawing on data from structurally similar compounds, we explore the potential applications of this compound as a molecular scaffold in drug discovery, particularly in the development of novel therapeutic agents.

Introduction: The Benzamide Scaffold in Modern Chemistry

Benzamides are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and functional materials.[1] The benzamide moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, thus serving as a versatile starting point for drug design.[1] The amide bond provides a rigid, planar structure with hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at enzyme active sites or protein-protein interfaces.

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity without significantly increasing its steric bulk. This guide focuses on this compound, a molecule that combines the robust benzamide core with the strategic placement of a fluorine atom and an acetyl group, making it a compound of considerable interest for synthetic and medicinal chemists.

Nomenclature, Structure, and Physicochemical Properties

The formal identification and characterization of a compound begin with its unambiguous naming and structural representation.

IUPAC Nomenclature

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the connectivity of the molecule:

  • benzamide : The core functional group.

  • 2-fluoro : A fluorine atom is located at the ortho (position 2) of the benzoyl group.

  • N-(3-acetylphenyl) : The nitrogen atom of the amide is substituted with a phenyl ring, which itself bears an acetyl group at the meta (position 3).

Chemical Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key computed and experimental properties for this class of molecule is provided below.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₂Calculated
Molecular Weight 257.26 g/mol Calculated
CAS Number Not assignedN/A
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Topological Polar Surface Area 46.17 ŲCalculated
XLogP3 2.9 (estimated)Analog-based
Appearance White to off-white solid (expected)Analog-based

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a standard nucleophilic acyl substitution reaction. This pathway is robust, high-yielding, and utilizes readily available starting materials.

Synthetic Workflow

The overall transformation involves the coupling of an amine with an acyl chloride.

workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product 3-Aminoacetophenone 3-Aminoacetophenone Coupling Amide Coupling (DCM, Et3N, 0°C to RT) 3-Aminoacetophenone->Coupling 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl_Chloride->Coupling Workup Aqueous Work-up Coupling->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product N-(3-Acetylphenyl)- 2-fluorobenzamide Purify->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 3-Aminoacetophenone

  • 2-Fluorobenzoyl chloride[2]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoacetophenone (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. Triethylamine acts as an acid scavenger.

  • Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic and Procedural Rationale (E-E-A-T)
  • Choice of Reagents: 2-Fluorobenzoyl chloride is used as the acylating agent because acyl chlorides are highly electrophilic and reactive, ensuring an efficient reaction with the nucleophilic amine.[2]

  • Role of Triethylamine: The reaction between the amine and the acyl chloride produces one equivalent of hydrochloric acid (HCl). Triethylamine is a non-nucleophilic organic base that neutralizes this HCl in situ to form triethylammonium chloride.[3] This is critical because if the HCl were not scavenged, it would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves the reactants without participating in the reaction. Its low boiling point facilitates easy removal post-reaction.

  • Temperature Control: The initial cooling to 0 °C is a standard precaution to control the initial exothermic reaction rate upon adding the highly reactive acyl chloride, preventing potential side reactions.

  • Aqueous Work-up: The sequential washing steps are a self-validating purification method. The 1 M HCl wash removes any unreacted 3-aminoacetophenone and excess triethylamine. The NaHCO₃ wash neutralizes any remaining acidic species, including traces of HCl or hydrolyzed acyl chloride. The brine wash helps to remove residual water from the organic layer.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic methods is employed. The expected data, based on the known structure and analogous compounds, are summarized below.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm). A singlet for the amide proton (N-H). A singlet around δ 2.6 ppm for the acetyl methyl (CH₃) protons.
¹³C NMR Resonances for two carbonyl carbons (amide and ketone) between δ 165-200 ppm. Multiple signals in the aromatic region (δ 110-150 ppm). A signal for the methyl carbon around δ 27 ppm.
¹⁹F NMR A single resonance characteristic of an aryl fluoride, with a chemical shift that can be compared to similar fluorinated benzamides.[1]
FTIR (cm⁻¹) N-H stretch (~3300), aromatic C-H stretch (~3100-3000), amide C=O stretch (~1660-1680), ketone C=O stretch (~1680-1700), C-F stretch (~1250-1100).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 258.09.

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself may not be an active drug, its structural motifs are highly relevant in drug discovery.

  • Scaffold for Inhibitor Design: The benzamide core is present in numerous approved drugs. The specific substitution pattern of this molecule makes it an attractive scaffold for library synthesis. The acetylphenyl group can be a key interaction point, for instance, in the active sites of kinases or deacetylases.

  • Bioisosteric Replacement: The chloro-analog, N-(3-acetylphenyl)-2-chlorobenzamide, has documented antimicrobial activity against Gram-positive bacteria and selective cytotoxicity against cancer cell lines.[3] The fluorine atom in the title compound serves as a bioisostere for chlorine. Investigating its biological activity is a logical next step, as fluorine can offer improved metabolic stability or altered binding interactions compared to chlorine.

  • Further Functionalization: The acetyl group provides a reactive handle for further chemical modification. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex molecules, enabling extensive structure-activity relationship (SAR) studies. Recent research has highlighted the discovery of novel benzamide-based dual inhibitors for targets like PI3K/HDAC, demonstrating the continued relevance of this chemical class in developing cancer therapeutics.[4]

Conclusion

This compound is a well-defined chemical entity with a clear IUPAC nomenclature and predictable physicochemical properties. Its synthesis is straightforward and based on fundamental organic chemistry principles, allowing for its reliable preparation in a laboratory setting. The combination of a privileged benzamide scaffold, a metabolically-tuning fluorine atom, and a synthetically versatile acetyl group makes this compound a valuable building block for researchers in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research endeavors.

References

  • Benchchem. N-(3-acetylphenyl)-2-chlorobenzamide | 84833-19-2.

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.

  • National Institutes of Health (NIH), PubChem. 2-Fluorobenzamide.

  • National Institutes of Health (NIH), PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide.

  • BLD Pharm. 84833-19-2 | N-(3-Acetylphenyl)-2-chlorobenzamide.

  • National Institutes of Health (NIH), PubChem. 3-Nitrobenzamide.

  • National Institutes of Health (NIH), PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide.

  • National Institutes of Health (NIH), PubChem. 2-Fluorobenzoyl chloride.

  • Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

  • National Institutes of Health (NIH), PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

  • Google Patents. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.

  • Google Patents. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

  • National Institutes of Health (NIH), PubMed. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.

Sources

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(3-Acetylphenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct data for this specific molecule, this guide establishes a robust scientific foundation by leveraging data from its close structural analog, N-(3-acetylphenyl)-2-chlorobenzamide (CAS No. 84833-19-2). The guide details the synthesis, physicochemical properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer research. Methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design. This document serves as a vital resource for scientists engaged in the exploration of novel benzamide derivatives for drug discovery.

Introduction and Chemical Identity

The core structure features a benzamide backbone, a versatile scaffold in medicinal chemistry. The presence of the acetyl group on the phenyl ring and the fluorine atom on the benzoyl moiety are expected to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[2] Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

Table 1: Physicochemical Properties of N-(3-Acetylphenyl)-2-chlorobenzamide (CAS: 84833-19-2) as a Reference

PropertyValueSource
Molecular FormulaC15H12ClNO2[2][3]
Molecular Weight273.72 g/mol [2]
InChI KeyZONNVJGZQKZEGK-UHFFFAOYSA-N[2]

Note: These properties are for the chloro-analog and serve as an estimate for the fluoro-analog.

Synthesis and Characterization

The synthesis of this compound would logically follow a standard amide bond formation protocol. The most probable synthetic route involves the condensation reaction between 3-aminoacetophenone and 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • 3-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve 1.0 equivalent of 3-aminoacetophenone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation: Slowly add a solution of 1.1 equivalents of 2-fluorobenzoyl chloride in anhydrous DCM to the reaction mixture at 0°C. The dropwise addition and low temperature help to control the exothermic nature of the reaction and minimize side-product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to remove any unreacted acid chloride and excess acid, followed by brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H).

  • Melting Point Analysis: To assess purity.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3-Aminoacetophenone in DCM ReactionVessel Reaction at 0°C to RT Reactant1->ReactionVessel Reactant2 2-Fluorobenzoyl Chloride in DCM Reactant2->ReactionVessel Base Triethylamine Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Product N-(3-Acetylphenyl)- 2-fluorobenzamide Purify->Product

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar benzamides, this compound holds promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated notable activity against Gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis.[2] The presence of halogen substitutions can enhance antibacterial efficacy, with some derivatives showing submicromolar activity against methicillin-resistant S. aureus (MRSA).[2] The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes or receptors, where the acetyl and halogen groups play a key role in binding affinity.[2] It is plausible that this compound would exhibit a similar or potentially enhanced antimicrobial profile due to the high electronegativity and small size of the fluorine atom.

Anticancer Potential

The chlorinated analog has also been investigated for its cytotoxic effects against various cancer cell lines, showing selective cytotoxicity towards cancer cells with minimal impact on normal mammalian cells.[2] This selectivity is a critical attribute for the development of anticancer therapeutics. The structural features, such as the acetyl group, are known to contribute to metabolic stability.[2] Given that fluorinated compounds are prevalent in oncology drug discovery, this compound is a compelling candidate for further investigation as an anticancer agent. Cinnamoyl anthranilates, a related class of compounds, have been explored for their antiproliferative properties.[4]

Potential_Applications cluster_antimicrobial Antimicrobial Research cluster_anticancer Anticancer Research Compound N-(3-Acetylphenyl)- 2-fluorobenzamide Target_Bacteria Gram-Positive Bacteria (e.g., MRSA) Compound->Target_Bacteria Target_Cancer Cancer Cell Lines Compound->Target_Cancer MoA_Antimicrobial Mechanism: Enzyme/Receptor Inhibition Target_Bacteria->MoA_Antimicrobial MoA_Anticancer Mechanism: Selective Cytotoxicity Target_Cancer->MoA_Anticancer

Caption: Potential therapeutic research areas for this compound.

Conclusion and Future Directions

While direct experimental data for this compound is sparse, a strong case can be made for its synthesis and evaluation based on the well-documented properties of its chloro-analog and the established role of fluorine in medicinal chemistry. This guide provides a foundational framework for researchers to undertake the synthesis, characterization, and biological screening of this promising compound. Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its antimicrobial and anticancer activities. Further studies could also explore its potential as an inhibitor of other biological targets, given the broad bioactivity of the benzamide scaffold.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link].

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link].

  • PubChem. 2-Fluorobenzamide. Available from: [Link].

  • PubChem. 4-Fluorobenzamide. Available from: [Link].

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Available from: [Link].

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Available from: [Link].

  • Google Patents. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link].

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available from: [Link].

Sources

N-(3-Acetylphenyl)-2-fluorobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated benzamide derivative of significant interest in medicinal chemistry and drug development. This document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes standard methodologies for its structural characterization and purification. Drawing upon established knowledge of related benzamide structures, this guide also explores the potential biological activities and therapeutic applications of this molecule, offering a forward-looking perspective for researchers and drug development professionals. The synthesis and analysis are grounded in established chemical principles, ensuring a self-validating and reliable framework for laboratory investigation.

Introduction and Scientific Context

This compound belongs to the benzamide class of compounds, which are a cornerstone in pharmaceutical research and development. Benzamides are prevalent structural motifs found in a wide array of clinically approved drugs and biologically active molecules.[1] The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1]

The structure of this compound combines a 2-fluorobenzoyl moiety with a 3-aminoacetophenone backbone. This unique combination suggests potential for diverse biological activities. Analogous chlorinated benzamides have demonstrated promising antimicrobial and cytotoxic activities, indicating that halogenated benzamides are a fruitful area for therapeutic investigation.[2] This guide serves as a foundational resource for the synthesis, characterization, and exploration of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its chemical structure. The molecular formula is C₁₅H₁₂FNO₂ , and the calculated molecular weight is 257.26 g/mol . A summary of its key computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₂Calculated
Molecular Weight 257.26 g/mol Calculated
IUPAC Name This compound---
Hydrogen Bond Donors 1Inferred from Structure
Hydrogen Bond Acceptors 3Inferred from Structure
Rotatable Bonds 3Inferred from Structure
Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.2 equivalents) to the solution. Cool the mixture to 0°C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. [2]3. Acylation: Add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl protons of the acetyl group, and a broad singlet for the amide N-H proton.

    • ¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbons (amide and ketone), the aromatic carbons, and the methyl carbon.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the calculated value for C₁₅H₁₂FNO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1680 cm⁻¹). [1]

Potential Applications and Research Directions

While specific biological data for this compound is not yet published, the activities of structurally related compounds provide a strong basis for predicting its potential applications.

  • Antimicrobial Research: Chlorinated benzamide derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [2]The fluorine substitution in the target molecule may enhance this antibacterial efficacy.

  • Oncology: Many benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The N-(3-acetylphenyl) moiety could influence metabolic stability and cellular uptake, potentially leading to selective cytotoxicity against tumor cells. [2]* Enzyme Inhibition: The benzamide scaffold is a known "privileged structure" capable of interacting with numerous biological targets. Further research could explore its potential as an inhibitor for enzymes relevant to various diseases.

Conclusion

This compound is a compound with considerable potential in the field of medicinal chemistry. This guide provides the essential technical information for its synthesis, purification, and characterization. The established protocols and analytical methods described herein offer a validated starting point for researchers to produce high-purity material for further investigation. The structural similarities to other biologically active benzamides suggest that this compound is a promising candidate for screening in antimicrobial, anticancer, and other therapeutic discovery programs.

References

  • Teh, Y.W., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]

  • PubChem. 2-Fluorobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available from: [Link]

Sources

Solubility of N-(3-Acetylphenyl)-2-fluorobenzamide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(3-Acetylphenyl)-2-fluorobenzamide in Common Laboratory Solvents

Foreword: Navigating the Solubility Landscape of Novel Benzamides

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This compound, a molecule of interest, presents a unique solubility profile dictated by its distinct structural motifs. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound and to equip them with the practical knowledge to assess its solubility in common laboratory solvents. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document will focus on predictive analysis based on its physicochemical properties and provide robust experimental protocols for its empirical determination.

Molecular Architecture and its Influence on Solubility

This compound is a multifaceted molecule, and its solubility is a direct consequence of the interplay between its constituent functional groups. A thorough analysis of its structure is paramount to predicting its behavior in various solvent systems.

The molecule consists of a central benzamide core, which is substituted on the nitrogen with a 3-acetylphenyl group and on the carbonyl carbon with a 2-fluorophenyl group.

  • The Benzamide Core: The amide linkage (-CONH-) is a key player in the molecule's intermolecular interactions. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of strong hydrogen bonds with protic solvents and self-association between solute molecules, which can impact solubility.[1]

  • The 3-Acetylphenyl Group: The acetyl group introduces a ketone functionality, which is a polar moiety and a hydrogen bond acceptor. The phenyl ring itself is nonpolar and will contribute to solubility in less polar solvents through van der Waals interactions.

  • The 2-Fluorophenyl Group: The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond. This can lead to dipole-dipole interactions with polar solvents. The aromatic ring, similar to the other, is nonpolar.

Based on these features, this compound can be classified as a moderately polar molecule with both hydrogen bond donating and accepting capabilities. Its solubility will therefore be a delicate balance between its polar functional groups and its largely nonpolar aromatic framework.

Predicted Solubility Profile

In the absence of specific experimental data, we can predict the qualitative solubility of this compound in various classes of solvents based on the principle of "like dissolves like."[2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydrogen bond donors and acceptors in the molecule will allow for some interaction with protic solvents. However, the large nonpolar surface area of the two phenyl rings will likely limit high solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water).
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)Moderate to HighThese solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar groups of the solute. The absence of strong solvent-solvent hydrogen bonding (as seen in water) makes it easier for the solute to be solvated. DMSO is often an excellent solvent for a wide range of organic compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe significant polarity of the amide and acetyl groups will likely result in poor solubility in nonpolar solvents. While the aromatic rings can interact via van der Waals forces, these are unlikely to overcome the strong solute-solute interactions of the polar functionalities.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound.[3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane) of appropriate purity (e.g., HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or other suitable glass containers with tight-fitting caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid This compound prep_solvent Add a known volume of solvent to vial prep_solid->prep_solvent Combine shake Shake at a constant temperature for 24-48 hours prep_solvent->shake settle Allow to settle shake->settle aliquot Withdraw an aliquot of the supernatant settle->aliquot filter Filter the aliquot aliquot->filter dilute Dilute the filtrate to a known volume filter->dilute analyze Analyze by a validated quantitative method (e.g., HPLC) dilute->analyze result result analyze->result Calculate Solubility (e.g., in mg/mL or g/L)

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each test solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at ambient temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated quantitative method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound. It is crucial to control these variables to ensure the accuracy and reproducibility of the results.

G cluster_factors Factors Influencing Solubility Temperature Temperature Solubility Measured Solubility Temperature->Solubility Affects kinetics and thermodynamics of dissolution pH pH pH->Solubility Can alter ionization state of the molecule Polymorphism Polymorphism Polymorphism->Solubility Different crystal forms have different lattice energies Purity Purity Purity->Solubility Impurities can enhance or suppress solubility

Caption: Key factors affecting solubility measurements.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, all measurements should be performed at a constant and recorded temperature.

  • pH: For compounds with ionizable groups, pH can have a dramatic effect on solubility. While this compound does not have strongly acidic or basic groups, the amide proton is weakly acidic. In highly basic solutions, deprotonation could occur, leading to increased solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being used.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. While a predictive assessment suggests moderate to high solubility in polar aprotic solvents and lower solubility in polar protic and nonpolar solvents, empirical determination through the detailed shake-flask protocol is essential for obtaining precise quantitative data. Such data is invaluable for a wide range of applications, from designing synthetic reaction conditions to formulating drug delivery systems. Future work should focus on generating a comprehensive experimental dataset for this compound across a range of solvents and temperatures, and investigating the potential for polymorphism.

References

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACS Publications. (n.d.). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES | The Journal of Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylglycolhydroxamate. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). N-(3-Acetylphenyl)benzamide. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Lab Manager. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the crystal structure analysis of N-(3-Acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative. While specific crystallographic data for this exact compound is not yet prevalent in public databases, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structural elucidation using single-crystal X-ray diffraction. By leveraging established protocols and drawing parallels from structurally related compounds, this guide serves as an essential resource for researchers in crystallography, medicinal chemistry, and materials science. We delve into the causality behind experimental choices, from solvent selection in crystal growth to the theoretical underpinnings of structure refinement and advanced computational analyses.

Introduction: The Significance of Benzamide Scaffolds and Structural Analysis

Benzamides are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications in polymer science.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound combines the versatile benzamide core with a fluorine substituent and an acetylphenyl moiety, making it a compound of interest for potential pharmaceutical development.

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's properties and function. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information on bond lengths, bond angles, and intermolecular interactions.[2][3][4] This guide will walk through the complete workflow for the crystal structure analysis of this compound, from synthesis to advanced computational modeling.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of benzamides is the condensation reaction between an aniline and a benzoyl chloride.[1][5] For this compound, this would involve the reaction of 3-aminoacetophenone with 2-fluorobenzoyl chloride.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 3-aminoacetophenone in a suitable organic solvent such as dichloromethane.

  • Base Addition: Add a base, for example, triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[6]

  • Acylation: Slowly add 2-fluorobenzoyl chloride to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The slow evaporation of a saturated solution is a widely used and effective technique for growing high-quality crystals.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent system in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and leave it in a loosely covered container in a vibration-free environment to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.[3][7]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use electronic detectors to measure the intensities of the diffracted X-rays.[8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).

  • Diffractometer Setup: The crystal is placed on the diffractometer, and the X-ray source (e.g., Mo Kα or Cu Kα radiation) is activated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₁₅H₁₂FNO₂
Formula weight257.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated) (g/cm³)Hypothetical Value
R-factor (%)Hypothetical Value
Goodness-of-fitHypothetical Value

Advanced Structural Analysis: Deeper Insights into Intermolecular Interactions

Beyond the basic molecular structure, a detailed analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[9]

Methodology: Hirshfeld Surface Analysis

  • CIF File Input: The crystallographic information file (CIF) obtained from the structure refinement is used as the input for software such as CrystalExplorer.[11]

  • Surface Generation: Hirshfeld surfaces are generated and mapped with properties like dnorm, shape index, and curvedness to identify and characterize different types of intermolecular contacts.[10]

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated to provide a quantitative summary of the different intermolecular contacts.[12]

Table 2: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···HHypothetical
C···HHypothetical
O···HHypothetical
F···HHypothetical
OtherHypothetical
Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[13] It can be used to optimize the molecular geometry in the gas phase and compare it with the experimental crystal structure, providing insights into the effects of crystal packing.[14][15]

Methodology: DFT Calculations

  • Structure Input: The molecular geometry from the CIF file is used as the starting point for the calculation.

  • Computational Details: Geometry optimization is performed using a suitable level of theory, for example, the B3LYP functional with a 6-311G(d,p) basis set, often within a continuum solvation model to better represent the condensed phase.[16][17]

  • Analysis: The optimized geometry, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and electronic properties.[18]

Visualizations and Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd Single-Crystal XRD cluster_analysis Advanced Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution hirshfeld Hirshfeld Surface Analysis structure_solution->hirshfeld dft DFT Calculations structure_solution->dft

Caption: Overall experimental workflow for the crystal structure analysis.

Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O F1 C-F H_Aryl2 Aryl C-H F1->H_Aryl2 C-F···H Interaction Aryl1 Aryl Ring Aryl2 Aryl Ring Aryl1->Aryl2 π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, best-practice approach for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystal growth, single-crystal X-ray diffraction, and advanced computational analysis, researchers can gain a deep understanding of the structural and electronic properties of this and other novel benzamide derivatives. The integration of experimental and theoretical techniques provides a self-validating system, ensuring the trustworthiness and scientific integrity of the results. This foundational structural knowledge is indispensable for the rational design of new pharmaceuticals and advanced materials.

References

  • Benchchem. (n.d.). N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • International Journal of Scientific Research and Engineering Development. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer.
  • YouTube. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer.
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • YouTube. (2025, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer.
  • Materials Square. (n.d.). Chemistry-DFT.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface.
  • ACS Omega. (2026, January 16). Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Unknown. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • YouTube. (2025, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer.
  • PubMed Central. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
  • Wikipedia. (n.d.). Density functional theory.
  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • DORAS | DCU Research Repository. (2023, September 15). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (n.d.). (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences.

Sources

Potential biological activity of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-Acetylphenyl)-2-fluorobenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzamide derivatives. This document synthesizes current knowledge on related compounds to propose a robust experimental framework for the evaluation of this specific molecule.

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-phenylbenzamide derivatives represent a privileged scaffold in medicinal chemistry, with various analogs exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a novel compound whose biological potential remains largely unexplored. However, its structural features—specifically the N-phenylbenzamide core, a fluorine substituent on the benzoyl ring, and an acetyl group on the aniline ring—suggest a high probability of interesting pharmacological activities.

The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability.[4] Similarly, the acetyl group can influence the molecule's electronic properties and provide an additional point of interaction with biological targets.[5] This guide will, therefore, extrapolate from the known activities of structurally similar compounds to hypothesize potential biological effects and lay out a detailed, field-proven experimental plan to investigate these possibilities.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. The predicted properties of this compound are summarized below, alongside a proposed synthetic route.

Predicted Physicochemical Data
PropertyValueSource
Molecular FormulaC15H12FNO2-
Molecular Weight257.26 g/mol -
XLogP32.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

This data is computationally generated and awaits experimental verification.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved via a standard amidation reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Aminoacetophenone 3-Aminoacetophenone Product This compound 3-Aminoacetophenone->Product 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride 2-Fluorobenzoyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Proposed synthesis of this compound.

Protocol for Synthesis:

  • Dissolve 3-aminoacetophenone in anhydrous dichloromethane.

  • Add an equimolar amount of triethylamine to the solution.

  • Slowly add an equimolar amount of 2-fluorobenzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally related compounds, we hypothesize that this compound possesses anticancer and antimicrobial activities.

Anticancer Activity

The chloro-analog, N-(3-acetylphenyl)-2-chlorobenzamide, has demonstrated selective cytotoxicity against various cancer cell lines.[5] Furthermore, numerous N-phenylbenzamide derivatives have been reported as potential anticancer agents.[6] We, therefore, postulate that this compound will exhibit similar cytotoxic properties.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling and Induction of Apoptosis

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation.[7] Its inhibition is a key therapeutic strategy in oncology.[8] We hypothesize that this compound may exert its anticancer effects by inhibiting the NF-κB pathway, leading to the induction of apoptosis.

G cluster_nucleus Nuclear Translocation Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Gene_expression Pro-survival and Pro-inflammatory Gene Expression NFkB_active->Gene_expression Nucleus Nucleus Apoptosis Apoptosis Gene_expression->Apoptosis inhibition of Compound N-(3-Acetylphenyl) -2-fluorobenzamide Compound->IKK inhibits

Caption: Hypothesized mechanism of anticancer action.

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[5] The amide functional group is known to form hydrogen bonds with bacterial enzymes, and the overall lipophilicity of the molecule can facilitate its passage through bacterial cell membranes.[9] We, therefore, propose that this compound will exhibit antibacterial activity, particularly against Gram-positive organisms.

Proposed Experimental Validation

The following section details the experimental protocols necessary to investigate the hypothesized biological activities of this compound.

In Vitro Anticancer Screening: Cytotoxicity Assessment

The initial evaluation of anticancer potential will be conducted using a panel of human cancer cell lines. The MTT or MTS assay is a reliable and widely used colorimetric method for assessing cell viability.[10]

Experimental Workflow:

G Cell_seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_seeding->Incubation1 Treatment Treat with varying concentrations of the compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_addition Add MTT/MTS reagent Incubation2->MTT_addition Incubation3 Incubate for 2-4h MTT_addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement IC50_determination Determine IC50 values Measurement->IC50_determination

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Protocol:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.

  • Treat the cells with a range of concentrations of the compound and a vehicle control (DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Mechanism of Action Studies: Apoptosis and NF-κB Inhibition

4.2.1. Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[11] The Caspase-Glo® 3/7 assay is a sensitive and reliable method for measuring the activity of caspases-3 and -7, key executioner caspases.[12]

Detailed Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound at its IC50 concentration for various time points.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.[12] An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

4.2.2. NF-κB Reporter Assay

To investigate the effect on the NF-κB pathway, a reporter gene assay can be employed. This involves using a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Detailed Protocol:

  • Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Incubate for an appropriate time (e.g., 6-8 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity in the presence of the compound indicates inhibition of the NF-κB pathway.

In Vivo Anticancer Efficacy: Mouse Xenograft Model

Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy in a more complex biological system.[13][14]

Experimental Workflow:

G Cell_implantation Implant human cancer cells subcutaneously into immunodeficient mice Tumor_growth Allow tumors to reach a palpable size Cell_implantation->Tumor_growth Randomization Randomize mice into treatment and control groups Tumor_growth->Randomization Treatment Administer the compound or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Sacrifice mice at the end of the study Monitoring->Endpoint Analysis Excise tumors for further analysis Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.

Detailed Protocol:

  • Subcutaneously implant a suitable human cancer cell line into the flank of immunodeficient mice (e.g., NSG mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vitro Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound will be determined by measuring its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Detailed Protocol:

  • Prepare a stock solution of the compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table for In Vitro Cytotoxicity Data:

Cell LineIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7
A549
HeLa
Normal Fibroblasts

Table for In Vitro Antimicrobial Data:

Bacterial StrainMIC (µg/mL) of this compoundPositive Control (e.g., Ampicillin) MIC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial biological evaluation of this compound. By leveraging the known activities of structurally related compounds, we have formulated targeted hypotheses regarding its potential anticancer and antimicrobial properties. The detailed experimental protocols provided herein offer a robust framework for validating these hypotheses and elucidating the compound's mechanisms of action.

Positive results from these studies would establish this compound as a promising lead compound for further preclinical development. Future work could involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as more in-depth mechanistic investigations and pharmacokinetic and toxicological profiling.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link].

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link].

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Available at: [Link].

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link].

  • PMC. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at: [Link].

  • PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Available at: [Link].

  • PubMed Central. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Available at: [Link].

  • PubChem. 2-Fluorobenzamide. Available at: [Link].

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link].

  • University of Wollongong Research Online. Bioassays for anticancer activities. Available at: [Link].

  • Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • PMC. Caspase Protocols in Mice. Available at: [Link].

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link].

  • Patsnap Synapse. What are NF-κB inhibitors and how do they work?. Available at: [Link].

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link].

  • NIH. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link].

  • PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available at: [Link].

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link].

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link].

  • protocols.io. BiTE® Xenograft Protocol. Available at: [Link].

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link].

  • MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[15]arene with Hydroxyl and Amine Groups. Available at: [Link].

  • PubMed. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Available at: [Link].

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link].

  • Pharmatest Services. In vitro assays. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Available at: [Link].

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link].

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Available at: [Link].

Sources

Discovery and history of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-fluorobenzamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, fluorinated benzamides have garnered significant attention for their diverse biological activities. This guide provides a comprehensive technical overview of this compound, a compound of interest at the intersection of these promising chemical classes. While a singular, seminal report on its discovery is not prominent in the literature, its synthesis and potential applications can be robustly inferred from established chemical principles and extensive research on analogous structures. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, characterization, and therapeutic prospects.

Introduction to this compound

This compound is an aromatic amide bearing a strategic combination of functional groups: a 2-fluoro substituent on the benzoyl ring and a 3-acetyl group on the phenylamine moiety. The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Benzamides, as a class, are prevalent in a wide array of pharmaceuticals and biologically active compounds.[2] The specific arrangement of substituents in this compound suggests its potential as a scaffold for developing novel therapeutics, particularly in oncology and infectious diseases, areas where related halogenated benzamides have shown promise.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Historical Context and Discovery

A specific, documented discovery of this compound is not readily found in pinnacle journals. However, its existence and synthesis are predicated on the well-established Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides. The scientific interest in this class of compounds stems from the broader investigation into fluorinated benzamides as pharmacologically active agents.

Research into compounds with similar structures, such as N-(3-acetylphenyl)-2-chlorobenzamide, has highlighted their potential as antimicrobial and anticancer agents.[3] These analogous compounds serve as important precedents, suggesting that the 2-fluoro substitution in the target molecule could confer unique and potentially advantageous biological properties. The study of fluorinated benzamides is an active area of research, with ongoing efforts to develop new therapeutic agents.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is most directly achieved through the acylation of 3'-aminoacetophenone with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Pathway

synthesis_pathway cluster_reactants Reactants cluster_products Products reactant1 3'-Aminoacetophenone product This compound reactant1->product + reactant2 2-Fluorobenzoyl Chloride reactant2->product byproduct HCl product->byproduct -

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via the acylation of 3'-aminoacetophenone.

Materials:

  • 3'-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3'-aminoacetophenone in anhydrous dichloromethane.

  • Addition of Base: To the solution from step 1, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes. The base acts as a scavenger for the HCl produced during the reaction.

  • Addition of Acid Chloride: Slowly add a solution of 1.1 equivalents of 2-fluorobenzoyl chloride in anhydrous dichloromethane to the stirring mixture. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3'-aminoacetophenone) is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction mixture by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical and Spectroscopic Data

Below is a table summarizing the key physicochemical properties of the starting materials and the predicted properties of the final product.

Property3'-Aminoacetophenone2-Fluorobenzoyl ChlorideThis compound (Predicted)
Molecular Formula C₈H₉NOC₇H₄ClFOC₁₅H₁₂FNO₂
Molecular Weight 135.16 g/mol 158.56 g/mol 257.26 g/mol
Appearance Light brown crystalline solidColorless to light yellow liquidOff-white to light brown solid
Melting Point 92-95 °CN/ANot available
Boiling Point 288-290 °C199 °CNot available
CAS Number 99-03-6393-52-2Not assigned

Potential Applications and Therapeutic Relevance

The structural motifs within this compound suggest several avenues for its application in drug discovery and development.

  • Anticancer Activity: The acetylphenyl group is a feature in some compounds investigated for their cytotoxic effects against cancer cell lines.[3] Fluorinated benzamides have also demonstrated potential as anticancer agents.[4] The combination of these features in the target molecule makes it a candidate for screening in various cancer models.

  • Antimicrobial Properties: Halogenated benzamides have shown promising activity against Gram-positive bacteria.[3] The presence of the fluorine atom may enhance the antimicrobial efficacy of the benzamide core.

  • Enzyme Inhibition: The benzamide scaffold is a known privileged structure in drug discovery and can be tailored to inhibit various enzymes. The specific substitutions on this compound could allow it to interact with the active sites of kinases, proteases, or other enzymes implicated in disease.

  • Chemical Probe and Tool Compound: As a well-defined small molecule, it can be used as a chemical probe to study biological pathways or as a starting point for the development of more complex molecules through further chemical modification of the acetyl group or the aromatic rings.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While its specific discovery and history are not extensively documented, its synthesis is straightforward and based on fundamental organic chemistry principles. The presence of a fluorine atom and an acetyl group on the benzamide scaffold provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the necessary technical information for its synthesis, characterization, and further exploration by the scientific community.

References

  • Coumar, M. S., Leou, J. S., Shukla, P., et al. (2007). Synthesis and evaluation of novel substituted 1,3-diaryl-1H-pyrazole-4-carboxamides as potent and selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 50(19), 4649-4659. [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone - Eureka. Retrieved from [Link]

  • Sarter, C., Zloh, M., & El-Gendy, M. A. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(18), 1934–1943. [Link]

  • Jagadees Babu, P., et al. (2011). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-4-benzoylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • Shtukenberg, A. G., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(10), 5563-5570. [Link]

  • Karbala International Journal of Modern Science. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3), 433-447. [Link]

  • PubChem. (n.d.). 3-fluoro-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18385–18400. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-(3-Acetylphenyl)-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzamide Scaffold in Modern Medicinal Chemistry

The benzamide moiety is a cornerstone in the architecture of numerous biologically active compounds, lending itself to a diverse array of pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] Its prevalence in pharmaceuticals underscores the value of exploring novel derivatives. This guide focuses on a specific, promising class: N-(3-Acetylphenyl)-2-fluorobenzamide and its analogues. The incorporation of a 2-fluoro substituent on the benzoyl ring and an acetyl group on the N-phenyl ring presents unique electronic and steric properties that are ripe for investigation in drug discovery programs.[3] This document, intended for the discerning researcher, provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this intriguing class of molecules.

I. Strategic Synthesis of this compound: A Modular Approach

The synthesis of this compound is most efficiently achieved through the formation of an amide bond between two key building blocks: 3-aminoacetophenone and 2-fluorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann condensation, is a robust and well-established method for preparing N-aryl amides.[4][5]

Core Synthetic Workflow

The overall synthetic strategy is a two-step process, commencing with the activation of 2-fluorobenzoic acid to its more reactive acid chloride derivative, followed by its condensation with 3-aminoacetophenone.

Synthetic_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation (Schotten-Baumann) 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoic_Acid->2-Fluorobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl_Chloride_ref 2-Fluorobenzoyl Chloride 3-Aminoacetophenone 3-Aminoacetophenone Product This compound 3-Aminoacetophenone->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product 2-Fluorobenzoyl_Chloride_ref->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and high purity of the final product.

Protocol 1: Synthesis of 2-Fluorobenzoyl Chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

  • Materials:

    • 2-Fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dry toluene (optional, as solvent)

    • Round-bottom flask with reflux condenser and gas trap

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-fluorobenzoic acid.

    • Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be performed neat or in a dry, inert solvent like toluene.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This is the core condensation reaction. The choice of a non-protic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the acyl chloride. A tertiary amine base, such as triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]

  • Materials:

    • 3-Aminoacetophenone

    • 2-Fluorobenzoyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Dry Dichloromethane (DCM)

    • Separatory funnel, beakers, and filtration apparatus

  • Procedure:

    • Dissolve 3-aminoacetophenone in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 to 1.1 equivalents) in dry DCM to the cooled mixture dropwise over 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize side-product formation.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • Work-up:

      • Wash the reaction mixture sequentially with 1M HCl to remove excess triethylamine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification:

      • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.

II. Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings, a singlet for the acetyl methyl protons, and a broad singlet for the amide N-H proton. The chemical shifts and coupling patterns will be consistent with the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the two carbonyl carbons (amide and ketone), the acetyl methyl carbon, and the aromatic carbons. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660-1680 cm⁻¹), the ketone C=O stretch (around 1680-1700 cm⁻¹), and C-F stretch (around 1200-1300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₅H₁₂FNO₂), along with characteristic fragmentation patterns.

III. Exploring the Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for this compound derivatives is limited in the public domain, we can infer potential therapeutic avenues and guide future research by examining the structure-activity relationships of related benzamide compounds.

Potential Biological Activities
  • Anticancer Activity: Numerous N-aryl benzamide derivatives have demonstrated potent anticancer properties.[6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases. The N-(3-acetylphenyl) moiety could potentially engage in specific interactions within the active sites of these enzymes.

  • Antimicrobial Activity: Fluorinated benzamides have been investigated for their antimicrobial properties.[1][8] The fluorine atom can enhance metabolic stability and binding affinity to microbial targets. The presence of the acetylphenyl group offers a site for further derivatization to optimize antimicrobial potency and spectrum.

Key Structural Features and Their Implications

The this compound scaffold contains several key features that can be systematically modified to explore the SAR and develop potent and selective therapeutic agents.

SAR_Diagram cluster_0 This compound Core Structure cluster_1 Key Modification Points for SAR Studies mol A A: 2-Fluoro Substituent - Modulates electronic properties - Potential for hydrogen bonding - Can enhance metabolic stability B B: Amide Linker - Hydrogen bond donor/acceptor - Conformational constraint C C: 3-Acetyl Group - Potential for hydrogen bonding - Site for derivatization (e.g., to oximes, hydrazones) - Influences solubility and electronic properties D D: Phenyl Ring Substitutions - Explore steric and electronic effects - Introduce additional functional groups for enhanced binding

Caption: Key structural features for SAR exploration.

  • The 2-Fluoro Substituent: The ortho-fluoro group is a critical feature. Its electron-withdrawing nature influences the acidity of the amide proton and the conformation of the molecule. It can also participate in hydrogen bonding interactions with biological targets.[9]

  • The Amide Linker: The amide bond provides a rigid planar unit and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Its orientation is crucial for target binding.[10]

  • The 3-Acetyl Group: This group offers a key point for derivatization. It can be reduced to an alcohol, converted to an oxime or hydrazone, or used as a handle for further chemical modifications. These changes can significantly impact the compound's polarity, size, and binding interactions.

  • Substitution on the Phenyl Rings: Further substitution on either of the phenyl rings with various electron-donating or electron-withdrawing groups can be systematically explored to probe the steric and electronic requirements for optimal biological activity.

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is straightforward and amenable to the generation of a diverse library of derivatives for biological screening. Future research should focus on:

  • Synthesis of a Focused Library: A library of analogues should be synthesized, systematically modifying the key structural features outlined in the SAR analysis.

  • Broad Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines and microbial strains to identify initial lead compounds.

  • Mechanism of Action Studies: For active compounds, detailed studies should be undertaken to elucidate their mechanism of action, including target identification and validation.

References

  • Sreenivasa, S., et al. (2014). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1285–o1290. [Link]

  • Gein, V. L., et al. (2014). Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides. Pharmaceutical Chemistry Journal, 48, 448–450. [Link]

  • Loh, W. K., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18. [Link]

  • Gierlich, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(25), 15157-15161. [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2948. [Link]

  • CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. (2019).
  • Ibrahim, M. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(4), 548-557. [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-8548. [Link]

  • Anonymous. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Anonymous. (n.d.). N-(diisopropylphosphanyl)benzamide. MDPI. [Link]

  • Aouad, M. R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 31(9), 114-126. [Link]

  • Anonymous. (2025). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. ResearchGate. [Link]

  • Zhang, Y., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(11), 13199-13208. [Link]

  • Chem-Impex. (n.d.). 2-Fluorobenzamide. Chem-Impex. [Link]

  • Anonymous. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. (2013).
  • Roy, T., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13349-13367. [Link]

  • Anonymous. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • Anonymous. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • EP0974576A2 - Method of producing benzamide derivatives. (2000).
  • Liu, Y., et al. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences, 25(19), 11629. [Link]

  • Bawa, S., et al. (2009). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 342(6), 351-359. [Link]

  • Anonymous. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]

  • Anonymous. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. PubMed. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Anonymous. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

Sources

Methodological & Application

Experimental protocol for using N-(3-Acetylphenyl)-2-fluorobenzamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for the In Vitro Characterization of N-(3-Acetylphenyl)-2-fluorobenzamide (FBA-32)

Authored by: Gemini, Senior Application Scientist

Foreword: The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting the inherent vulnerabilities of tumor cells. One of the most successful strategies has been the concept of synthetic lethality, particularly through the inhibition of the DNA Damage Response (DDR) network. Within the DDR, the Poly (ADP-ribose) polymerase (PARP) family of enzymes plays a critical role in repairing single-strand DNA breaks.[1] Inhibiting PARP in cancer cells that harbor defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death.[2][3]

This document provides a detailed experimental framework for the in vitro investigation of This compound , a novel benzamide derivative hereafter referred to as FBA-32. Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several PARP inhibitors.[4] Based on its structural features, FBA-32 is hypothesized to function as a PARP inhibitor. The following protocols are designed to rigorously test this hypothesis by assessing its cytotoxic effects, its direct impact on PARP activity, and its ability to induce DNA damage in cancer cells.

Compound Handling and Preparation

Physicochemical Properties (Estimated)

Before initiating any experiment, it is crucial to understand the basic properties of FBA-32. While empirical data should always be prioritized, the following properties can be estimated based on its chemical structure.

PropertyEstimated ValueSource/Method
Molecular Formula C₁₅H₁₂FNO₂-
Molecular Weight 257.26 g/mol -
XLogP3 ~2.8-3.5Computational Estimation[5]
Solubility Soluble in DMSO, EthanolCommon for small organic molecules
Safety & Handling

FBA-32 is an investigational compound with an uncharacterized toxicological profile. Standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of powder or aerosolized solutions.[6] Prevent contact with skin and eyes.[7]

  • Storage: Store the solid compound at -20°C, protected from light and moisture. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Stock Solutions

The causality behind preparing a high-concentration stock in DMSO is its excellent solvating power for a wide range of organic molecules, ensuring complete dissolution before further dilution in aqueous cell culture media, which prevents compound precipitation.

  • Primary Stock (10 mM): Accurately weigh 2.57 mg of FBA-32 powder.

  • Dissolve the powder in 1 mL of sterile, anhydrous DMSO.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Centrifuge briefly to pellet any undissolved particulates.

  • Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C.

Experimental Workflow: A Multi-Assay Approach

A robust characterization of a novel compound requires a multi-pronged approach. We will first assess its biological effect on cell viability, then confirm its on-target activity, and finally, visualize the downstream cellular consequences. This self-validating workflow ensures that the observed phenotype (cell death) is directly linked to the hypothesized mechanism (PARP inhibition and DNA damage).

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanistic Validation a Prepare Serial Dilutions of FBA-32 c Treat Cells with FBA-32 (e.g., 72 hours) a->c b Seed BRCA-proficient and BRCA-deficient Cancer Cells b->c d Cell Viability Assay (e.g., CellTiter-Glo®) c->d e Calculate IC50 Values d->e j Quantify PARylation Inhibition e->j Correlate Potency f Treat Cells with FBA-32 (Short Timecourse, e.g., 2-4 hours) g Lyse Cells & Quantify Protein f->g h Western Blot Analysis g->h i Probe for Poly(ADP-ribose) (PAR) and PARP1 h->i i->j o Quantify DNA Damage Foci j->o Confirm Mechanism k Treat Cells on Coverslips (e.g., 24 hours) l Fix, Permeabilize & Block k->l m Immunofluorescence Staining (Anti-γH2AX Antibody) l->m n Fluorescence Microscopy m->n n->o

Figure 1: Integrated workflow for FBA-32 characterization.

Protocol 1: Cell Viability and IC₅₀ Determination

This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation.[8][9] By testing the compound across a range of concentrations, we can determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials
  • BRCA-deficient cell line (e.g., CAPAN-1, pancreatic cancer)

  • BRCA-proficient cell line (e.g., BxPC-3, pancreatic cancer)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sterile, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well opaque plate.

    • Include wells for "cells only" (negative control) and "medium only" (background).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution series of FBA-32 from your 10 mM stock. A common starting point is a 10-point, 3-fold dilution series (e.g., 10 µM to 0.5 nM final concentration).

    • Prepare these dilutions at 10x the final desired concentration in complete medium.

    • Add 10 µL of the 10x compound dilutions to the appropriate wells. Add 10 µL of medium with 0.1% DMSO to the control wells (vehicle control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background reading (medium only) from all other readings.

    • Normalize the data by expressing it as a percentage of the vehicle control ( (Sample Lum / Vehicle Lum) * 100 ).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Expected Results & Interpretation

A potent PARP inhibitor is expected to show significantly greater cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells. This differential effect is the hallmark of synthetic lethality.

Cell LineGenotypeFBA-32 IC₅₀ (nM) [Hypothetical]Olaparib IC₅₀ (nM) [Reference Control]
CAPAN-1 BRCA2 mutant5.210.8
BxPC-3 BRCA wild-type>10,000>10,000

Protocol 2: Western Blot for PARP Activity (PAR-ylation)

This biochemical assay provides direct evidence of target engagement.[10] PARP enzymes use NAD+ as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on target proteins, including themselves (auto-PAR-ylation). An effective inhibitor will block this process, leading to a measurable reduction in cellular PAR levels.[11]

Materials
  • 6-well cell culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-PAR (Trevigen, #4336-BPC-100), Rabbit anti-PARP1 (Cell Signaling Technology, #9542), Mouse anti-β-Actin (Sigma, #A5441)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology
  • Cell Treatment & Lysis:

    • Seed 500,000 cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with FBA-32 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2-4 hours. Include a positive control by treating cells with a DNA damaging agent like H₂O₂ (1 mM for 10 min) to stimulate PARP activity.

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run according to standard procedures.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibodies (e.g., anti-PAR 1:1000, anti-PARP1 1:1000) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for a loading control (β-Actin) to ensure equal protein loading.

Protocol 3: Immunofluorescence for γH2AX Foci Formation

This cell-based imaging assay validates the downstream mechanism of PARP inhibition. Unrepaired single-strand breaks are converted into toxic double-strand breaks (DSBs) during DNA replication.[1] The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γH2AX, which accumulates into visible foci at the damage sites.[12][13]

The DNA Damage Response Pathway

The following diagram illustrates how PARP inhibition leads to the formation of γH2AX foci in HR-deficient cells.

G cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal Cell (HR-Proficient) cluster_2 HR-Deficient Cell + FBA-32 ssb SSB Occurs parp1 PARP1 Binds SSB ssb->parp1 parp2 PARP1 Binds SSB ssb->parp2 repair1 SSB Repair Pathway (BER/NER) parp1->repair1 repair1->ssb DNA Integrity Restored replication DNA Replication parp2->replication fba32 FBA-32 (PARP Inhibitor) fba32->parp2 Inhibits & Traps dsb Replication Fork Collapse -> Double-Strand Break (DSB) replication->dsb hr_defect Defective HR Repair (e.g., BRCA mutation) dsb->hr_defect gamma_h2ax γH2AX Foci Formation dsb->gamma_h2ax apoptosis Apoptosis gamma_h2ax->apoptosis

Figure 2: Mechanism of synthetic lethality via PARP inhibition.
Materials
  • 12 mm glass coverslips, sterilized

  • 24-well cell culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-γH2AX (Ser139) (Millipore, #05-636)

  • Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 (Invitrogen, #A11029)

  • DAPI nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Place a sterile coverslip in each well of a 24-well plate.

    • Seed 50,000 cells per well and incubate for 24 hours.

    • Treat cells with FBA-32 (e.g., 1 µM) and a vehicle control for 24 hours.

  • Fixation and Permeabilization: [12]

    • Carefully aspirate the medium and wash twice with PBS.

    • Fix the cells by adding 500 µL of 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize by adding 500 µL of 0.25% Triton X-100 for 10 minutes at room temperature.

  • Staining:

    • Wash twice with PBS.

    • Block with 500 µL of 5% BSA for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody (e.g., 1:800 dilution in 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution) and DAPI (1 µg/mL) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslip with fine-tipped forceps and briefly dip it in distilled water to remove salt crystals.

    • Mount the coverslip cell-side down onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges with clear nail polish and allow to dry.

    • Image using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa 488 (green) channels.

  • Data Analysis:

    • Count the number of distinct green foci (γH2AX) per nucleus (DAPI).

    • Analyze at least 50-100 cells per condition.

    • Calculate the average number of foci per cell for each treatment group. A significant increase in foci in FBA-32-treated cells compared to the vehicle control confirms the induction of DNA damage.

References

  • Fong, P. C., Boss, D. S., Yap, T. A., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine. Available at: [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. Journal of Biological Chemistry. Available at: [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Available at: [Link]

  • National Cancer Institute. (2022). PARP Inhibitors. Available at: [Link]

Sources

Application Notes and Protocols: N-(3-Acetylphenyl)-2-fluorobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzamide Scaffold

In the landscape of modern drug discovery, the benzamide functional group represents a privileged scaffold, present in a multitude of clinically approved therapeutics. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a cornerstone of medicinal chemistry. This document introduces N-(3-Acetylphenyl)-2-fluorobenzamide, a novel synthetic compound with potential applications across various therapeutic areas. While direct biological data for this specific molecule is nascent, its structural similarity to other biologically active benzamides, particularly its chloro-analog, N-(3-acetylphenyl)-2-chlorobenzamide, suggests promising avenues for investigation. The chloro-analog has demonstrated notable antimicrobial and cytotoxic activities, indicating that this compound could serve as a valuable lead compound in oncology and infectious disease research.[1]

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, designed to empower researchers to explore its therapeutic potential. The protocols herein are presented as a logical, tiered approach, beginning with fundamental screening assays and progressing to more complex mechanistic studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence solubility, cell permeability, and metabolic stability.

PropertyValueSource
Molecular FormulaC₁₅H₁₂FNO₂Calculated
Molecular Weight257.26 g/mol Calculated
XLogP3~2.7Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count3Predicted

Synthesis of this compound

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. This protocol is adapted from established methods for similar benzamide derivatives.[1][2]

Experimental Protocol: Amide Coupling

1. Materials and Reagents:

  • 3'-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

2. Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a solid.

3. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3_Aminoacetophenone 3'-Aminoacetophenone Solvent DCM (Anhydrous) 3_Aminoacetophenone->Solvent Dissolve 2_Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride 2_Fluorobenzoyl_chloride->Solvent Triethylamine Triethylamine (Base) Triethylamine->Solvent Temperature 0°C to RT Solvent->Temperature Amide Coupling Quench Water Quench Temperature->Quench Wash NaHCO3, Brine Quench->Wash Dry MgSO4 Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product This compound Purify->Product G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate wells with bacteria Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Compound in 96-well plate Serial_Dilution->Inoculate Controls Include Positive & Negative Controls Inoculate->Controls Incubate Incubate at 37°C for 16-20h Controls->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential against cancer cell lines. [3][4][5] 1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2 Biological Evaluation: Mechanistic Exploration

Should this compound exhibit significant cytotoxic activity, the next logical step is to investigate its potential mechanism of action. Kinase and histone deacetylase (HDAC) inhibition are common mechanisms for anticancer agents.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines if the compound can inhibit the activity of a specific protein kinase, a common target in oncology. [6][7][8] 1. Materials and Reagents:

  • Recombinant protein kinase (e.g., a panel of cancer-related kinases)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

2. Procedure:

  • In a microtiter plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol 4: HDAC Inhibition Assay

This assay evaluates the compound's ability to inhibit histone deacetylases, another important class of anticancer targets. [9][10][11] 1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC fluorogenic substrate

  • HDAC assay buffer

  • Developer solution

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Fluorescence microplate reader

2. Procedure:

  • In a black 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the HDAC assay buffer.

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Add the developer solution to stop the deacetylation reaction and generate a fluorescent signal.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation Antimicrobial Antimicrobial Assay (MIC Determination) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Active Significant Cytotoxicity? Cytotoxicity->Active Kinase_Assay Kinase Inhibition Assay HDAC_Assay HDAC Inhibition Assay Compound This compound Compound->Antimicrobial Compound->Cytotoxicity Active->Kinase_Assay Yes Active->HDAC_Assay Yes

Caption: Tiered screening approach for this compound.

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery campaign. The protocols detailed in this application note provide a robust and systematic approach to elucidating its biological activities. Initial broad screening for antimicrobial and cytotoxic effects will guide subsequent, more focused investigations into its mechanism of action through assays such as kinase and HDAC inhibition profiling. The data generated from these studies will be crucial in determining the therapeutic potential of this novel benzamide derivative and will inform future lead optimization efforts.

References

  • A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • In vitro kinase assay. Protocols.io. [Link]

  • HDAC1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

Sources

Application Note: Structural Elucidation of N-(3-Acetylphenyl)-2-fluorobenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-Acetylphenyl)-2-fluorobenzamide is a synthetic compound of interest in medicinal chemistry and materials science. As with any novel chemical entity, unambiguous structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of organic molecules in solution. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral features of this compound.

In the absence of publicly available experimental spectra for this specific molecule, this application note leverages a predictive approach grounded in fundamental NMR principles and comparative analysis with structurally related compounds. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, explaining the underlying electronic and structural factors. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive data but also a robust protocol for acquiring and interpreting the NMR spectra of this and similar molecules.

Molecular Structure and Analysis

The structure of this compound comprises two key moieties linked by an amide bond: a 2-fluorobenzoyl group and a 3-acetylphenyl group. The electronic environment of each proton and carbon atom is uniquely influenced by the neighboring functional groups—specifically the electronegative fluorine atom, the electron-withdrawing acetyl group, and the amide linkage which possesses complex resonance effects. These influences are key to interpreting the NMR spectrum.

molecule cluster_A 2-Fluorobenzoyl Moiety cluster_B 3-Acetylphenyl Moiety C1 C1' C2 C2' (F) C1->C2 C_amide C=O (Amide) C1->C_amide C3 C3' (H) C2->C3 F F C2->F C4 C4' (H) C3->C4 C5 C5' (H) C4->C5 C6 C6' (H) C5->C6 C6->C1 NH N-H C_amide->NH C1_prime C1 C2_prime C2 (H) C1_prime->C2_prime C3_prime C3 C2_prime->C3_prime C4_prime C4 (H) C3_prime->C4_prime C_acetyl C=O (Ketone) C3_prime->C_acetyl C5_prime C5 (H) C4_prime->C5_prime C6_prime C6 (H) C5_prime->C6_prime C6_prime->C1_prime CH3 CH₃ C_acetyl->CH3 NH->C1_prime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(3-Acetylphenyl)-2-fluorobenzamide is a compound of interest in contemporary research, yet a critical gap exists in the literature regarding its application in living organisms: a recommended in vivo dosage. This application note addresses this lacuna not by providing a speculative dosage, but by empowering researchers with a robust, scientifically-grounded framework for its determination. We present a comprehensive guide to designing and implementing a dose-range finding study, underpinned by principles of pharmacology and toxicology. This document will navigate the essential steps from initial dose estimation based on in vitro data to the practical execution of in vivo protocols, ensuring scientific integrity and the welfare of research animals.

Introduction: The Imperative for a Methodical Approach

The journey of a novel compound from the benchtop to a potential therapeutic or research tool is contingent on meticulous in vivo evaluation. A cornerstone of this process is the establishment of a safe and efficacious dose range. Administering a dose that is too low may yield false-negative results, while an excessive dose can lead to toxicity, confounding the interpretation of the study and raising ethical concerns.

Given the absence of published in vivo data for this compound, this guide provides a systematic methodology to de-risk and optimize its use in animal models. By following these protocols, researchers can confidently establish a compound- and model-specific dosage, ensuring the generation of reliable and reproducible data.

Pre-Dosing Considerations: Building a Foundation for In Vivo Success

Before embarking on animal studies, a thorough understanding of the compound's physicochemical properties is paramount.

Physicochemical Characterization and Vehicle Selection

The solubility of this compound will dictate the choice of an appropriate vehicle for administration. Many benzamide derivatives exhibit poor aqueous solubility.[1] Therefore, a preliminary solubility assessment is crucial.

Protocol for Solubility Assessment:

  • Initial Screening: Attempt to dissolve this compound in a series of common, biocompatible solvents at the desired concentration.

  • Tiered Approach:

    • Tier 1 (Aqueous): Start with saline (0.9% NaCl) and sterile water.

    • Tier 2 (Aqueous with Solubilizing Agents): If insoluble in Tier 1, explore the use of co-solvents and surfactants.[2]

    • Tier 3 (Non-Aqueous): For highly lipophilic compounds, consider oils (e.g., corn oil, sesame oil).

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

Vehicle TypeExamplesConsiderations
Aqueous Suspensions 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuitable for oral gavage. Requires vigorous mixing to ensure homogeneity.[3]
Aqueous Solutions with Co-solvents Saline with PEG400, Propylene glycol, or DMSOThe concentration of the co-solvent should be minimized to avoid toxicity.[4]
Lipid-Based Vehicles Corn oil, Sesame oil, Peanut oilSuitable for oral and subcutaneous administration of lipophilic compounds.

Expert Insight: The choice of vehicle is not trivial; it can significantly impact the compound's absorption and bioavailability. It is imperative to include a vehicle-only control group in all in vivo experiments to account for any potential effects of the delivery medium itself.[5]

In Vitro Cytotoxicity as a Surrogate for In Vivo Starting Doses

In the absence of prior in vivo data, in vitro cytotoxicity assays can provide a valuable, albeit indirect, estimation of a compound's biological activity and a starting point for dose selection. Information on related benzamide compounds suggests potential for cytotoxic effects.[6]

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Line Selection: Choose a panel of cell lines relevant to the intended in vivo model.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Cell Treatment: Expose the cells to a range of compound concentrations for a defined period (e.g., 24, 48, 72 hours).

  • MTT Assay: Add MTT solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 (the concentration at which 50% of cell growth is inhibited).

The IC50 value, while not directly translatable to an in vivo dose, can inform the selection of the initial doses for a dose-range finding study.

Designing and Executing a Dose-Range Finding Study

A dose-range finding (DRF) study is a critical first step in in vivo research to determine the minimum effective dose and the maximum tolerated dose (MTD).[7][8]

Study Design and Animal Model Selection
  • Animal Model: The choice of animal model (e.g., mouse, rat) should be appropriate for the research question.

  • Group Size: A small number of animals per group (e.g., n=3-5) is typically sufficient for a DRF study.

  • Dose Levels: Select a minimum of three dose levels (low, medium, high) plus a vehicle control group. The doses should be spaced logarithmically (e.g., 10, 30, 100 mg/kg). The initial dose can be guided by the in vitro IC50, with subsequent doses escalating.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should align with the intended therapeutic application and the compound's properties.

Acute Oral Toxicity Testing (OECD Guidelines)

For a more formal toxicological assessment, adherence to OECD guidelines is recommended. These guidelines provide a systematic approach to determining the acute toxicity of a substance.[9]

  • OECD 420 (Fixed Dose Procedure): Involves administering a series of fixed doses (5, 50, 300, 2000 mg/kg) to identify a dose that produces evident toxicity.[10]

  • OECD 423 (Acute Toxic Class Method): A stepwise procedure using three animals per step to classify a substance into a toxicity category based on mortality.[11]

  • OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of the LD50 (lethal dose for 50% of the animals) with a smaller number of animals.[12]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis compound_prep Compound Formulation (Vehicle Selection) dose_admin Dose Administration (e.g., Oral Gavage) compound_prep->dose_admin animal_acclimatization Animal Acclimatization animal_acclimatization->dose_admin clinical_obs Clinical Observations (Daily) dose_admin->clinical_obs body_weight Body Weight Monitoring (Daily) dose_admin->body_weight pk_sampling Pharmacokinetic Sampling (Optional) dose_admin->pk_sampling terminal_necropsy Terminal Necropsy clinical_obs->terminal_necropsy body_weight->terminal_necropsy data_analysis Data Analysis & MTD Determination pk_sampling->data_analysis terminal_necropsy->data_analysis

Caption: Experimental workflow for a dose-range finding study.

Monitoring and Endpoint Analysis

Table 2: Key Parameters to Monitor in a Dose-Range Finding Study

ParameterFrequencyRationale
Clinical Observations DailyNote any changes in appearance, behavior, or signs of distress.
Body Weight DailyA significant drop in body weight (>15-20%) is a key indicator of toxicity.[13]
Food and Water Intake Daily (Optional)Can provide additional information on the animal's well-being.
Pharmacokinetics (PK) At specified time points post-dosingMeasurement of compound concentration in plasma over time to determine absorption, distribution, metabolism, and excretion (ADME) properties.[14]
Terminal Necropsy At the end of the studyGross examination of organs for any abnormalities. Histopathology can be performed on select tissues.

Expert Insight: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 20% reduction in body weight or significant, irreversible clinical signs).[13]

Pharmacokinetic and Toxicological Considerations for Benzamides

Benzamide derivatives can exhibit a range of pharmacokinetic profiles. They are often subject to first-pass metabolism in the liver, which can impact their bioavailability.[1] Some benzamides have been shown to have dose-dependent kinetics, meaning that the way the body processes the drug can change at different doses.[15] Toxicological studies on some benzamide derivatives have indicated potential for renal toxicity at higher doses.[16] Therefore, careful monitoring of kidney function markers (e.g., BUN, creatinine) in plasma and histological examination of the kidneys may be warranted in repeat-dose studies.

Proposed Signaling Pathway (Hypothetical)

While the specific mechanism of action for this compound is not yet elucidated, many small molecule inhibitors, including some benzamides, target key signaling pathways involved in cell proliferation and survival. A hypothetical pathway is presented below for illustrative purposes.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(3-Acetylphenyl) -2-fluorobenzamide Compound->Akt Inhibition

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Conclusion

The absence of established in vivo dosage for this compound necessitates a rigorous, evidence-based approach to its determination. This application note provides a comprehensive framework for researchers to design and execute dose-range finding studies, thereby ensuring the generation of high-quality, reproducible data. By following these protocols, the scientific community can confidently explore the in vivo potential of this and other novel compounds in a manner that is both scientifically sound and ethically responsible.

References

  • Pharmacokinetic properties of benzimidazole derivatives have been summarized. Pharmacokinetics of benzimidazole derivatives used in veterinary practice as anthelmintic drugs is also considered. Benzimidazoles derivatives are characterised by multicompartment and ambiguous pharmacokinetic models. The derivatives of benzimidazoles are subjected to the first pass metabolism in the liver, and, therefore, they are converted to both active, and inactive metabolites. It is necessary to take into account for coadministration of benzimidazoles with other drugs. (Source: [Link])

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. In early drug development, amorphous spray-dried dispersions (SDDs) applied to enhance the bioavailability of poorly water-soluble compounds are typically administered to preclinical species via oral gavage in the form of suspensions. (Source: [Link])

  • Dose Range Finding Studies. In the crucial early stages of drug development, dose range finding (DRF) studies play a pivotal role in determining a drug's safety and efficacy potential. (Source: [Link])

  • Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. The present study was performed on Balb-C mice to see the toxic effects of benzamide derivative on the histomorphology of kidneys. (Source: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. To determine the maximum tolerated dose and optimal dosing regimen of a therapeutic agent, it is ideal to perform dose-range finding studies and preliminary pharmacokinetic evaluation before conducting an in vivo efficacy experiment. (Source: [Link])

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. In non-clinical toxicity studies of orally dosed small molecule drugs, methyl cellulose (MC) is commonly used as the vehicle. (Source: [Link])

  • New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. The in vitro antiproliferative properties of these new quinones were evaluated on two human cancer cells DU-145 (prostate) and MCF-7 (mammary) and a nontumorigenic HEK-293 (kidney) cell line, using the MTT colorimetric method. (Source: [Link])

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. Fluorine derivatives continue to attract extensive attention in medicinal chemistry and pharmaceuticals, with the on-going development of new drugs and therapies. (Source: [Link])

  • Preclinical formulations for pharmacokinetic studies. When selecting a vehicle, it should be kept in mind that ideally the vehicle should not affect the PK of the compound. (Source: [Link])

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. OECD guidelines for Acute oral toxicity include 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method) and 425 (Up-and-Down procedure). (Source: [Link])

  • Best Practices for Preclinical Dose Range Finding Studies. Dose range finding (DRF) studies are the foundation of preclinical drug development, providing crucial information on safety data to assist in the dose level selection before advancing into toxicology studies. (Source: [Link])

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. During the discovery and development of new drugs, compounds with low aqueous solubility pose special challenges in their pharmacological evaluation and, therefore, the selection of appropriate vehicles to administer the compounds of interest is determinant for the quality of the results generated during the in vivo non-clinical studies. (Source: [Link])

  • The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. The metabolic processes appear to become saturated at high doses which is reflected in dose-dependent kinetics. (Source: [Link])

  • Dose-ranging study. A dose-ranging study is a clinical trial where different doses of an agent (eg a drug) are tested against each other to establish which dose works best and/or is least harmful. (Source: [Link])

  • Pharmacokinetic and Pharmacodynamic Principles for Toxicology. Pharmacokinetic and pharmacodynamic interactions between drugs and the body play a vital role in the therapeutic effects of drugs as well as their toxicity. (Source: [Link])

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay was used to evaluate a range of freshly discovered and synthesized acetamide sulphonyl analogs for in vitro cytotoxic activity against several human cancer cell lines. (Source: [Link])

  • OECD GUIDELINE FOR TESTING OF CHEMICALS - No. 423. The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. (Source: [Link])

  • Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. The pharmacokinetics, toxicity and biodistribution of DSM-RX78 and EFB-1 were determined for the first time. (Source: [Link])

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. During the discovery and development of new drugs, compounds with low aqueous solubility pose special challenges in their pharmacological evaluation. (Source: [Link])

  • N-(3-acetylphenyl)-3-amino-2-bromobenzamide | C15H13BrN2O2 | CID 104027649 - PubChem. PubChem entry for a related benzamide compound. (Source: [Link])

  • N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID 43248399 - PubChem. PubChem entry for a related benzamide compound. (Source: [Link])

  • Acute Toxicity by OECD Guidelines. This presentation provides details on acute oral toxicity testing, including test procedures, observations, calculations, and guidelines such as those from OECD for limit tests and main tests. (Source: [Link])

  • OECD Acute Oral Toxicity Guidelines. This document provides guidelines for testing the acute oral toxicity of chemicals using a fixed dose procedure. (Source: [Link])

  • Acute Toxicity Studies | OECD 420 and OECD 423. This video explains Acute Toxicity Studies mainly acute oral toxicity Studies. (Source: [Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Carbohydrazide 25 exhibited strong cytotoxic activity (72.1%), whereas compound 26 demonstrated the highest cytotoxicity among the tested compounds, with LDH release reaching 89.9%. (Source: [Link])

  • Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. The target compounds were evaluated for their in vitro cytotoxic activity against hepatocellular carcinoma (HepG2), fibrosarcoma (HT-1080), mouth epidermal carcinoma (KB), and breast adenocarcinoma (MCF-7) cell lines. (Source: [Link])

  • Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl) - PubChem. PubChem entry for a related compound. (Source: [Link])

  • CAS 84833-25-0 | N-(3-Acetylphenyl)benzamide. Chemical properties of a related benzamide compound. (Source: [Link])

Sources

Application Notes and Protocols for the Synthesis and Purification of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of N-(3-Acetylphenyl)-2-fluorobenzamide

This compound is an aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, including the acetylphenyl group and the fluorinated benzamide core, are found in various biologically active molecules. The acetyl group can participate in hydrogen bonding and may influence metabolic stability, while the fluorine atom can modulate pharmacokinetic and pharmacodynamic properties such as lipophilicity, binding affinity, and metabolic resistance. A reliable and well-characterized supply of this compound is therefore crucial for advancing research in areas such as kinase inhibition, anti-inflammatory, and anticancer agent development.

This guide provides a detailed, field-proven methodology for the synthesis and purification of this compound, grounded in established chemical principles and supported by authoritative references. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the process.

I. Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through an amide coupling reaction between 3-aminoacetophenone and 2-fluorobenzoyl chloride. The Schotten-Baumann reaction provides a robust and widely used method for this transformation, typically conducted in a two-phase system with a base to neutralize the hydrochloric acid byproduct.

Reaction Principle:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion and forming the stable amide bond. An aqueous base, such as sodium hydroxide, is used to scavenge the HCl generated, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product Reactant1 3-Aminoacetophenone Reaction Schotten-Baumann Reaction (DCM/H2O, NaOH) Reactant1->Reaction Reactant2 2-Fluorobenzoyl Chloride Reactant2->Reaction Product N-(3-Acetylphenyl)- 2-fluorobenzamide Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol:

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesRole
3-AminoacetophenoneC₈H₉NO135.175.00 g36.99 mmolAmine
2-Fluorobenzoyl chlorideC₇H₄ClFO158.566.45 g (4.8 mL)40.69 mmolAcylating Agent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Organic Solvent
Sodium Hydroxide (NaOH)NaOH40.001.63 g40.69 mmolBase
Deionized WaterH₂O18.0250 mL-Aqueous Solvent

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.00 g (36.99 mmol) of 3-aminoacetophenone in 100 mL of dichloromethane (DCM).[1] Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Base Addition: In a separate beaker, prepare a solution of 1.63 g (40.69 mmol) of sodium hydroxide in 50 mL of deionized water and cool it in an ice bath. Add the cold NaOH solution to the reaction mixture.

  • Acylation: Add 6.45 g (4.8 mL, 40.69 mmol) of 2-fluorobenzoyl chloride to a dropping funnel and add it dropwise to the vigorously stirred biphasic reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

II. Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and impurities. Recrystallization and column chromatography are effective methods for obtaining high-purity this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Pure Pure N-(3-Acetylphenyl)- 2-fluorobenzamide Recrystallization->Pure Column->Pure

Caption: Purification strategies for the target compound.

A. Recrystallization Protocol:

Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl amides, a mixture of ethanol and water is often a suitable solvent system.[1]

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture to boiling. If the solid dissolves, ethanol is a good primary solvent. Add water dropwise until the solution becomes cloudy, indicating precipitation. This confirms that an ethanol/water mixture is a suitable recrystallization system.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.

B. Column Chromatography Protocol:

For more challenging separations or to obtain very high purity material, silica gel column chromatography is recommended.

Procedure:

  • Stationary Phase: Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Sample Loading: Dissolve a portion of the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane/ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 7:3 hexane/ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

III. Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. For a similar compound, N-(3-acetylphenyl)-2-chlorobenzamide, the melting point is reported to be in the range of 159-161 °C.[1] The fluorine analog is expected to have a similar melting point.
¹H NMR The acetyl group (CH₃) protons are expected to appear as a singlet around δ 2.5-2.6 ppm. The amide proton (NH) will likely be a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm. The aromatic protons will show complex multiplets in the range of δ 7.2-8.5 ppm.[1]
¹³C NMR The carbonyl carbons of the acetyl and amide groups are expected to resonate at δ ~198 ppm and δ ~165 ppm, respectively. The aromatic carbons will appear in the range of δ 120-140 ppm.
IR Spectroscopy The spectrum should show a characteristic N-H stretching vibration around 3300 cm⁻¹. The amide C=O stretch (Amide I band) is expected around 1660-1680 cm⁻¹, and the acetyl C=O stretch will be at a similar or slightly higher wavenumber.[1]
Mass Spectrometry The mass spectrum (ESI+) should show a prominent [M+H]⁺ ion. For C₁₅H₁₂FNO₂, the expected exact mass is 257.08. Fragmentation may involve the loss of the acetyl group or cleavage of the amide bond.[1]

IV. Safety and Handling

Reactant Safety:

  • 3-Aminoacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye protection.

  • 2-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage. Reacts with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.

Procedural Safety:

  • The Schotten-Baumann reaction is exothermic. Proper temperature control, especially during the addition of the acyl chloride, is crucial.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

V. References

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. Retrieved from

Sources

Application Notes and Protocols: The Emerging Role of N-(3-Acetylphenyl)-2-fluorobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications and investigational protocols for the novel compound, N-(3-Acetylphenyl)-2-fluorobenzamide. This document provides a theoretical framework and practical methodologies for exploring its utility in medicinal chemistry, based on the established activities of structurally related benzamide derivatives.

Introduction: A Scaffold of Therapeutic Promise

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The versatility of this scaffold allows for substitutions that can modulate its physicochemical properties and biological targets. The incorporation of a fluorine atom, a common strategy in modern drug design, can enhance metabolic stability, binding affinity, and membrane permeability.[5] Similarly, the acetylphenyl moiety presents a key interaction point and can influence the compound's pharmacokinetic profile.

While this compound is a relatively unexplored molecule, its structural analogs have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.[1][6] This guide, therefore, proposes a research roadmap for elucidating the therapeutic potential of this compound, drawing parallels from its close chemical relatives.

Synthesis and Characterization

A straightforward and efficient synthesis of this compound can be achieved through a standard amide coupling reaction. The general approach involves the condensation of 3-aminoacetophenone with 2-fluorobenzoyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 3-aminoacetophenone

  • 2-fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 3-aminoacetophenone C Amide Coupling (DCM, TEA/Pyridine) A->C B 2-fluorobenzoyl chloride B->C D Aqueous Workup (NaHCO3, Brine) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Proposed Therapeutic Applications and Investigational Protocols

Based on the biological activities of structurally similar compounds, we propose investigating this compound in the following therapeutic areas:

Oncology

The N-phenylbenzamide scaffold is present in several anticancer agents.[3][4] For instance, N-(3-acetylphenyl)-2-chlorobenzamide has shown selective cytotoxicity against various cancer cell lines.[6] Furthermore, some N-phenyl nicotinamides act as inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis.[7]

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

CompoundCell LineIC₅₀ (µM) - Hypothetical Data
This compoundA5495.2
This compoundMCF-78.1
This compoundHCT1163.7
Doxorubicin (Control)A5490.8

Many benzamide derivatives exert their anticancer effects by inhibiting protein kinases. A plausible mechanism for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound N-(3-Acetylphenyl)- 2-fluorobenzamide Kinase Target Kinase (e.g., EGFR, ABL1) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Hypothetical mechanism of action via kinase inhibition.

Infectious Diseases

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Additionally, other N-phenylbenzamide derivatives have shown potential as antiviral agents, particularly against Enterovirus 71.[1]

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (stock solution in DMSO)

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of this compound and the control antibiotic in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundOrganismMIC (µg/mL) - Hypothetical Data
This compoundStaphylococcus aureus8
This compoundEscherichia coli>64
Vancomycin (Control)Staphylococcus aureus1

Investigational Workflow

A structured approach is crucial for efficiently evaluating the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

G A Synthesis & Purification of This compound B Primary Screening: - In Vitro Cytotoxicity (MTT Assay) - Antimicrobial Activity (MIC Assay) A->B C Hit Identification (IC50 < 10 µM or MIC ≤ 16 µg/mL) B->C D Secondary Assays: - Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) - Spectrum of Activity C->D Promising Activity E Lead Optimization: - Structure-Activity Relationship (SAR) Studies C->E Moderate Activity D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: A proposed screening cascade for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The protocols and theoretical frameworks provided in these application notes are intended to catalyze research into its potential as a therapeutic agent. Based on the robust data available for its structural analogs, investigations into its anticancer and antimicrobial properties are highly warranted. Future studies should focus on elucidating its specific molecular targets, understanding its structure-activity relationships through the synthesis of analogs, and eventually evaluating its efficacy and safety in preclinical in vivo models.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Ji, X. Y., et al. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2012. [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. [Link]

  • PubMed. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Google Patents. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • MDPI. Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies. [Link]

  • National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

  • PubChem. 2-Fluorobenzamide. [Link]

  • Google Patents.
  • PubMed. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. [Link]

  • Frontiers. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

  • PubMed. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. [Link]

  • İstanbul Ticaret Üniversitesi. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. [Link]

  • National Institutes of Health. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. [Link]

  • National Institutes of Health. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

  • National Institutes of Health. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-Acetylphenyl)-2-fluorobenzamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for N-(3-Acetylphenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we delve into the root causes of its poor solubility and provide actionable, field-tested strategies to enhance its dissolution for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties. Key contributing factors include:

  • Molecular Planarity and Crystal Packing: The relatively planar structure of benzamide derivatives can facilitate strong intermolecular interactions, such as π-stacking, in the solid state.[2] These strong forces in the crystal lattice require significant energy to overcome during the dissolution process, leading to low aqueous solubility.

  • Amide Group Characteristics: Amides are generally less soluble than comparable amines and carboxylic acids.[3] The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the ability of the amide to act as a hydrogen bond donor and acceptor compared to amines and carboxylic acids, respectively.[3]

Q2: In which common laboratory solvents is this compound expected to have low solubility?

A2: Based on its lipophilic nature, this compound is anticipated to have very low solubility in aqueous buffers across the physiological pH range. It will also likely exhibit limited solubility in highly polar organic solvents like methanol and ethanol, and even lower solubility in non-polar solvents like hexane. While it may show some solubility in moderately polar organic solvents such as dichloromethane and ethyl acetate, achieving high concentrations for stock solutions can still be challenging.[4]

Q3: How does pH influence the solubility of this compound?

A3: The amide functional group in this compound is generally considered neutral and does not ionize significantly within the typical physiological pH range (pH 1-8).[3] Therefore, altering the pH of the aqueous medium is not expected to substantially increase its solubility.[5] Unlike compounds with acidic or basic functional groups, pH adjustment is not a viable primary strategy for enhancing the solubility of this molecule.[6][7]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing the solubility challenges of this compound, progressing from simple to more advanced techniques.

Initial Screening: Co-solvent Systems

For many researchers, the first line of attack is to employ a co-solvent system, which involves mixing a water-miscible organic solvent with an aqueous buffer to increase the overall solubility of a hydrophobic compound.[8]

Why it works: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for lipophilic molecules to dissolve.[9]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)[10]

Experimental Protocol: Co-solvent Solubility Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilutions: Create a dilution series of the compound in your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Start with a high percentage of the organic co-solvent and titrate downwards.

  • Observation: Visually inspect for precipitation at each concentration. It is crucial to allow the solutions to equilibrate for a sufficient period (e.g., 1-2 hours) at the intended experimental temperature.

  • Final Concentration: The highest concentration that remains clear of any visible precipitate is your working solubility limit in that specific co-solvent/buffer mixture.

Considerations for Co-solvent Use:

Co-solventAdvantagesDisadvantages
DMSO Excellent solubilizing power for many organic compounds.Can be toxic to cells at concentrations typically above 0.5-1%. May interfere with certain assays.
Ethanol Biologically compatible and less toxic than DMSO.Lower solubilizing power for highly lipophilic compounds compared to DMSO.
PEGs Low toxicity and can be used in in vivo formulations.Can increase the viscosity of the solution.

Troubleshooting Workflow for Co-solvent Systems

Caption: A decision tree for troubleshooting with co-solvents.

Advanced Strategy 1: Amorphous Solid Dispersions (ASDs)

When co-solvent systems are insufficient or undesirable due to toxicity concerns, creating an amorphous solid dispersion (ASD) is a powerful technique to enhance the solubility and dissolution rate of poorly soluble drugs.[11]

Why it works: In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a hydrophilic polymer matrix.[12] The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility.[13]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)[14]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Solvent Selection: Choose a common solvent that dissolves both this compound and the selected polymer (e.g., acetone, methanol, or a mixture).

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.

  • Drying: Dry the resulting solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: The resulting ASD powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.

Workflow for ASD Formulation

G cluster_0 Preparation cluster_1 Characterization cluster_2 Dissolution Testing A Dissolve Drug and Polymer in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C High Vacuum Drying B->C D DSC Analysis C->D E PXRD Analysis C->E F Disperse ASD in Aqueous Buffer C->F G Measure Concentration Over Time F->G

Caption: The process of preparing and evaluating an amorphous solid dispersion.

Advanced Strategy 2: Nanosuspensions

For applications requiring a liquid formulation without organic co-solvents, preparing a nanosuspension can be an effective approach.

Why it works: Nanosuspensions consist of sub-micron sized particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[15] The significant reduction in particle size leads to an increase in the surface area-to-volume ratio, which, according to the Ostwald-Freundlich equation, increases the saturation solubility and dissolution velocity.[16]

Experimental Protocol: Preparation of a Nanosuspension by Antisolvent Precipitation

  • Solvent and Antisolvent Selection: Dissolve this compound in a suitable organic solvent (e.g., acetone). The antisolvent is typically water or an aqueous buffer containing a stabilizer.

  • Stabilizer Solution: Prepare a solution of a stabilizer (e.g., Poloxamer 188, Tween 80, or HPMC) in the aqueous antisolvent.

  • Precipitation: Under high shear stirring or sonication, rapidly inject the drug solution into the stabilizer solution. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, for example, by stirring at room temperature under a fume hood or by gentle heating, to obtain the final aqueous nanosuspension.

  • Characterization: Characterize the nanosuspension for particle size and distribution using Dynamic Light Scattering (DLS) and for stability by measuring the zeta potential.[17]

Logical Flow for Nanosuspension Development

G A Dissolve Drug in Organic Solvent C Rapid Injection with High Shear Mixing A->C B Prepare Aqueous Stabilizer Solution B->C D Solvent Removal C->D E Characterization (DLS, Zeta Potential) D->E

Caption: Key steps in the preparation of a nanosuspension.

References

  • Bredenkamp, M. W., & Esterhuysen, C. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1235. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, A., & Mittal, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug development and industrial pharmacy, 42(12), 1961–1972. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
  • Jain, A., & Ran, Y. (2018). Nanosuspension for the delivery of poorly soluble drugs. Expert opinion on drug delivery, 15(7), 679–692.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(11), 724-727.
  • Bhujbal, S. V., Mitra, B., Jain, U., Gong, Y., Agrawal, A., Karki, S., ... & Zhou, Q. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: an approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81.

Sources

Improving reaction conditions for N-(3-Acetylphenyl)-2-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your reaction outcomes.

Technical Support Center: this compound Synthesis

This guide is structured to address the most pressing questions and experimental hurdles encountered during the synthesis of this compound. We move from foundational knowledge to advanced troubleshooting to empower you with the expertise needed for success.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of the reaction, providing the essential knowledge base for your synthesis.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution. It involves the formation of an amide bond between the nucleophilic amine group of 3-aminoacetophenone and an activated carboxyl group from a 2-fluorobenzoyl derivative. There are two primary pathways:

  • Acyl Chloride Pathway: 2-fluorobenzoyl chloride is reacted directly with 3-aminoacetophenone. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is a highly favorable and common method. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

  • Carboxylic Acid Coupling Pathway: 2-fluorobenzoic acid is coupled directly with 3-aminoacetophenone using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3][4]

Q2: How do I choose between the acyl chloride and the carboxylic acid coupling method?

Your choice depends on reagent availability, scale, and sensitivity of your starting materials.

  • Acyl Chloride Method: Generally faster and more cost-effective for larger scales. 2-fluorobenzoyl chloride is highly reactive, often leading to high conversion. However, it is moisture-sensitive, and the HCl generated can cause side reactions if not effectively neutralized.

  • Carboxylic Acid Coupling Method: Offers milder reaction conditions, which is beneficial if your molecules have sensitive functional groups. It avoids the generation of corrosive HCl. However, coupling reagents can be expensive, and byproducts (like dicyclohexylurea from DCC) may complicate purification.[3]

Q3: Why is a base necessary in the acyl chloride method, and which one should I use?

A base is critical for two reasons: it deprotonates the ammonium intermediate formed after the initial nucleophilic attack, regenerating the neutral amide, and it scavenges the HCl produced during the reaction.[1][2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Recommended Bases: Use a non-nucleophilic tertiary amine to avoid competition with your primary amine reactant.

BaseCommon SolventKey Considerations
Triethylamine (TEA) Dichloromethane (DCM), Tetrahydrofuran (THF)Standard, cost-effective choice. The resulting triethylammonium chloride salt may precipitate.
Diisopropylethylamine (DIPEA) Dichloromethane (DCM), N,N-Dimethylformamide (DMF)"Hünig's base." More sterically hindered, reducing the risk of side reactions. Its salt is often more soluble.
Pyridine Dichloromethane (DCM), ChloroformCan also act as a catalyst. Can be harder to remove during workup due to its higher boiling point.

Q4: What are the best solvents for this reaction?

The ideal solvent should be aprotic (to avoid reacting with the acyl chloride) and capable of dissolving the starting materials. Anhydrous conditions are crucial.[5]

SolventBoiling Point (°C)Notes
Dichloromethane (DCM) 39.6Excellent choice for reactions at or below room temperature. Easy to remove.[2]
Tetrahydrofuran (THF) 66Good general-purpose solvent. Ensure it is dry and peroxide-free.
Acetonitrile (ACN) 82A more polar option that can be useful if starting materials have poor solubility in DCM or THF.
N,N-Dimethylformamide (DMF) 153Use for poorly soluble substrates or if higher temperatures are needed. More difficult to remove.
Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment, providing potential causes and actionable solutions.

Potential Cause 1: Inactive Reagents due to Moisture The most common culprit in amide couplings involving acyl chlorides is the presence of water. 2-fluorobenzoyl chloride will rapidly hydrolyze to the unreactive 2-fluorobenzoic acid in the presence of moisture.

  • Solution:

    • Ensure all glassware is oven- or flame-dried immediately before use.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • If using 2-fluorobenzoic acid, ensure your coupling agents (DCC, EDC) have not degraded from improper storage.

Potential Cause 2: Insufficient Base If less than one equivalent of base is used in the acyl chloride method, the generated HCl will protonate the unreacted 3-aminoacetophenone, effectively removing it from the reaction.

  • Solution:

    • Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of HCl.

    • Add the base to the solution of 3-aminoacetophenone before the dropwise addition of 2-fluorobenzoyl chloride.[2]

Potential Cause 3: Incomplete Reaction The reaction may be slow or stall before reaching completion.

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting starting material.

    • Increase Reaction Time: Allow the reaction to stir longer (e.g., overnight at room temperature).

    • Increase Temperature: If the reaction is sluggish at room temperature, gently warm it (e.g., to 40 °C). Avoid excessive heat, which can promote side reactions.[5]

Potential Cause 1: Presence of Unreacted Starting Materials or Byproducts TLC analysis will reveal multiple spots if the reaction is incomplete or if side reactions have occurred.

  • Solution: Purification

    • Aqueous Workup: After the reaction, wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic components, and finally with brine.

    • Recrystallization: This is the most effective method for purifying the solid product. A mixture of ethanol and water is often a good starting point for benzamides.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

    • Activated Carbon: If your product is colored, this may be due to chromogenic impurities. Add a small amount (0.5-2% by weight) of activated carbon to the hot solution during recrystallization, stir for 10-15 minutes, and filter hot through celite to remove the carbon and adsorbed impurities.[6]

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system (e.g., Hexane/Ethyl Acetate) that gives good separation on your TLC plate.

Potential Cause 2: Formation of Diacylated Byproduct This occurs when a second molecule of 2-fluorobenzoyl chloride reacts with the newly formed amide nitrogen. This is less likely with secondary amides but can happen under forcing conditions.

  • Solution:

    • Control the stoichiometry carefully. Use a slight excess of the amine (e.g., 1.05 equivalents of 3-aminoacetophenone to 1.0 equivalent of 2-fluorobenzoyl chloride).

    • Add the 2-fluorobenzoyl chloride slowly and at a low temperature (e.g., 0 °C) to the amine solution to maintain a low instantaneous concentration of the acylating agent.[2]

Part 3: Protocols & Visualization

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Reaction Complete? check_yield Check Yield & Purity (TLC, NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield No impure Problem: Impure Product check_yield->impure Yes, but impure success Successful Synthesis check_yield->success Yes, pure cause_moisture Cause: Moisture? (Hydrolysis of Acyl Chloride) low_yield->cause_moisture cause_base Cause: Insufficient Base? (Amine Protonation) low_yield->cause_base cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete cause_starting_mat Cause: Unreacted Starting Material? impure->cause_starting_mat cause_side_react Cause: Side Products? (e.g., Diacylation) impure->cause_side_react sol_anhydrous Solution: Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) cause_moisture->sol_anhydrous sol_base Solution: Use 1.1-1.2 eq. Base (e.g., TEA, DIPEA) cause_base->sol_base sol_time_temp Solution: Increase Time or Temperature (Monitor by TLC) cause_incomplete->sol_time_temp sol_workup Solution: Aqueous Workup (Acid/Base Washes) cause_starting_mat->sol_workup sol_stoich Solution: Optimize Stoichiometry & Slow Addition at 0°C cause_side_react->sol_stoich sol_purify Solution: Purify Product (Recrystallization, Chromatography) sol_workup->sol_purify sol_stoich->sol_purify

Caption: Troubleshooting workflow for amide synthesis.

This protocol provides a robust starting point for the synthesis.

Materials:

  • 3-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂), add 3-aminoacetophenone (1.0 eq) and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add 2-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • T. Funabiki, et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available: [Link]

  • CN109824537A. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. Google Patents.
  • A. A. Kulkarni, et al. (2024). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. In-depth analysis of the article. Available: [Link]

  • M. A. Abbasi, et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available: [Link]

  • H. Arslan, et al. (2020). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Available: [Link]

  • S. Li, et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available: [Link]

  • A. M. Dreimiller, et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. National Center for Biotechnology Information. Available: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available: [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. National Center for Biotechnology Information. Available: [Link]

  • Khan Academy. Amide formation from acyl chloride. Khan Academy. Available: [Link]

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. National Center for Biotechnology Information. Available: [Link]

  • US3781354A. Process for purification of n-acetyl-p-aminophenol. Google Patents.
  • J. C. K. Chu, et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. National Center for Biotechnology Information. Available: [Link]

  • EP0320484A2. Purification of N-acetyl aminophenols. Google Patents.

Sources

Identifying potential off-target effects of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Identifying and Troubleshooting Potential Off-Target Effects

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(3-Acetylphenyl)-2-fluorobenzamide and related novel small molecules. This guide is designed for researchers, scientists, and drug development professionals actively engaged in characterizing the biological activity and safety profile of new chemical entities. As this compound is a compound with limited publicly available data, this document provides a comprehensive framework for identifying and validating potential off-target effects, a critical step in preclinical development.

Our approach is grounded in years of field-proven experience, emphasizing the causality behind experimental choices and providing self-validating protocols. We understand that unexpected biological activities often arise from unintended molecular interactions. Systematically identifying these off-targets is paramount for interpreting phenotypic data correctly and mitigating potential safety liabilities.[1][2][3]

This guide will walk you through a logical progression of techniques, from initial computational predictions to rigorous experimental validation in cellular contexts.

Part 1: The Starting Line - In Silico Prediction and Hypothesis Generation

When working with a novel compound, the first step is to leverage its chemical structure to predict its likely biological interactions. This computational approach, known as in silico target prediction, is a cost-effective way to generate initial hypotheses and prioritize experimental resources.[4]

Frequently Asked Questions (FAQs): In Silico Analysis

Q1: I have the structure of this compound. How do I begin predicting its potential off-targets?

A1: The principle of in silico target prediction is based on chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[4] You can use a variety of computational tools and databases that compare your compound's structure to libraries of compounds with known biological activities.

  • Ligand-Based Methods: These approaches, such as those using Similarity Ensemble Approach (SEA) or chemical fingerprinting (e.g., ECFP6), are powerful starting points.[4][5] They do not require a 3D structure of the potential target protein.

  • Structure-Based Methods: If you have a hypothesized target class (e.g., kinases, GPCRs), you can use molecular docking simulations to predict binding affinity to known protein structures.

  • Recommended Platforms: Several open-source and commercial platforms can perform these analyses, including SwissTargetPrediction, ChEMBL, and various proprietary software suites.[6][7]

Q2: My in silico analysis generated a long list of potential off-targets. How should I prioritize this list for experimental validation?

A2: Prioritization is key to an efficient workflow. Consider the following criteria to rank your list:

  • Prediction Score/Confidence: Most prediction tools provide a score indicating the likelihood of the interaction. Start with the highest-confidence predictions.[5]

  • Target Family Precedent: The benzamide moiety is a known "privileged structure" in medicinal chemistry, often found in inhibitors of enzymes like histone deacetylases (HDACs) and various kinases.[8][9] Prioritize targets within these families. Other benzamide derivatives have also shown activity against cholinesterases.[10]

  • Biological Relevance: Is the predicted off-target expressed in your experimental system (e.g., the cell line or tissue you are studying)? Use resources like the Gene Expression Omnibus (GEO) or The Human Protein Atlas to check expression levels.

  • Safety Concerns: Cross-reference your list with known safety pharmacology targets, such as those associated with cardiac toxicity (e.g., hERG channel) or other common adverse drug reactions.[1][11]

Q3: What are the main limitations of in silico predictions that I should be aware of?

A3: While incredibly useful, in silico methods are predictive, not definitive. Their primary limitations include:

  • Database Bias: Predictions are only as good as the data they are trained on. Interactions with poorly studied protein families may be missed.

  • Inability to Predict Novel Interactions: They excel at predicting interactions based on known pharmacology but may fail to identify truly novel binding sites or mechanisms.

  • Lack of Biological Context: These methods typically do not account for post-translational modifications, allosteric regulation, or the presence of cofactors that can influence drug binding in a cellular environment.

Therefore, experimental validation of high-priority candidates is an essential next step.

Part 2: Experimental Off-Target Identification & Troubleshooting

Once you have a prioritized list of potential off-targets, or if you prefer an unbiased discovery approach, you must move to experimental validation. The two main strategies are affinity-based methods and label-free methods .

Strategy 1: Affinity-Based Approaches (Pull-Down Assays)

This technique uses a modified version of your compound as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[12][13] The captured proteins are then identified, typically by mass spectrometry.

OffTargetWorkflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_validation Functional Validation a Compound Structure (this compound) b Similarity Search & Docking Analysis a->b c Prioritized List of Potential Off-Targets b->c d Affinity Pull-Down or CETSA c->d Hypothesis-Driven e Mass Spectrometry (LC-MS/MS) d->e f Hit List of Binding Proteins e->f g Orthogonal Assays (Enzymatic, Cellular) f->g Validate Hits h Phenotypic Confirmation (In Vivo Models) g->h i Validated Off-Target Profile h->i start SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound N-(3-Acetylphenyl) -2-fluorobenzamide (Off-Target Effect) Compound->RAF Inhibition

Sources

Technical Support Center: Troubleshooting Poor Cell Viability in Assays with N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide is designed for researchers, scientists, and drug development professionals encountering poor cell viability during in vitro assays involving N-(3-Acetylphenyl)-2-fluorobenzamide. Benzamide derivatives are a significant class of compounds investigated for a range of bioactivities, including antiproliferative and cytotoxic effects against cancer cell lines.[1][2][3] Therefore, observing decreased cell viability is often the expected outcome.

The critical challenge is to differentiate this intended pharmacological effect from experimental artifacts, non-specific toxicity, or suboptimal assay conditions. This document provides a structured, in-depth approach to troubleshoot these issues, ensuring data integrity and confidence in your results.

Section 1: First-Line Troubleshooting & FAQs

This section addresses the most common issues that can manifest as poor cell viability. Before investigating compound-specific effects, it is crucial to rule out these foundational problems.

Q1: My vehicle control (e.g., DMSO) wells show significantly reduced cell viability. What is the likely cause?

A1: This almost always points to solvent toxicity. While DMSO is a common solvent, concentrations must be carefully controlled.

  • Causality: High concentrations of DMSO can permeabilize cell membranes, disrupt lipid bilayers, and induce cellular stress, leading to cell death independent of your test compound.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. For sensitive cell lines, this threshold may be even lower (e.g., <0.1%).

    • Conduct a Solvent Tolerance Test: Before running a full experiment, perform a dose-response curve with your solvent alone (e.g., 0.01% to 2.0% DMSO) to determine the maximum non-toxic concentration for your specific cell line.

    • Ensure Homogeneity: After adding the compound/solvent stock to the medium, mix thoroughly before dispensing into wells to avoid localized areas of high solvent concentration.[4]

Q2: I am observing high variability between my replicate wells, making the data difficult to interpret. How can I improve consistency?

A2: High variability is a common pitfall that can mask the true biological effect of your compound. The root causes are typically mechanical or procedural.[4][5]

  • Causality: Inconsistent cell numbers, uneven compound distribution, or environmental gradients across the plate ("edge effects") are the primary drivers of variability.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure you have a homogenous, single-cell suspension before plating. Gently swirl the flask before each aspiration. After plating, allow the plate to sit at room temperature for 30 minutes to allow cells to settle evenly before transferring to the incubator.[6]

    • Pipetting Technique: Calibrate your pipettes regularly. When adding reagents, pipette gently against the side of the well to avoid disturbing the cell monolayer. Use fresh tips for each condition.

    • Mitigate Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media osmolarity and compound concentration.[7] Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]

Q3: My untreated control cells appear unhealthy or show low viability even before adding the compound. What should I check?

A3: The health of your baseline cell population is paramount for reliable data. Poor health in control wells invalidates the entire experiment.

  • Causality: Underlying issues with cell culture, such as contamination, high passage number, or suboptimal culture conditions, will compromise cellular metabolism and resilience.[8]

  • Troubleshooting Steps:

    • Mycoplasma Testing: This is a common and often undetected contamination that severely impacts cell health and metabolism. Regularly test your cell stocks.

    • Passage Number: Do not use cells of an excessively high passage number. Senescence can alter cellular responses to stimuli. Refer to the cell line supplier's recommendations.[9]

    • Culture Conditions: Ensure the incubator has stable temperature and CO2 levels. Check that your media has the correct pH and has not expired. Cells should be in the logarithmic growth phase when seeded for an experiment.[10]

Section 2: Differentiating True Cytotoxicity from Assay Artifacts

Once basic culture and procedural issues are ruled out, the next step is to confirm that the observed decrease in viability is a direct result of this compound and not an artifact of the measurement technique.

Troubleshooting_Workflow Start Poor Viability Observed Check_Controls Step 1: Validate Controls (Untreated & Vehicle) Start->Check_Controls Controls_OK Controls Healthy? Check_Controls->Controls_OK Fix_Culture Action: Troubleshoot Basic Cell Culture & Technique (See Section 1) Controls_OK->Fix_Culture No Orthogonal_Assay Step 2: Perform Orthogonal Assay (e.g., Trypan Blue or LDH) Controls_OK->Orthogonal_Assay  Yes Results_Match Results Correlate? Orthogonal_Assay->Results_Match Artifact_Check Action: Investigate Assay Interference (Compound color, reductase effects) Results_Match->Artifact_Check No True_Cytotoxicity Conclusion: High Confidence in True Cytotoxicity Results_Match->True_Cytotoxicity  Yes Mechanism_Study Step 3: Investigate Mechanism (Apoptosis vs. Necrosis) True_Cytotoxicity->Mechanism_Study

Caption: Troubleshooting workflow for validating cytotoxicity.
Q4: How can I be certain that the viability reading reflects actual cell death?

A4: The best practice is to use a secondary, or "orthogonal," assay that measures a different cellular parameter to confirm the primary result. Cell viability is not a single endpoint but a collection of characteristics of a healthy cell.[11][12]

  • Causality: A metabolic assay like MTT measures mitochondrial reductase activity, which is a proxy for viability.[13][14] A compound could potentially inhibit this enzymatic activity without immediately killing the cell, leading to a false positive for cytotoxicity.

  • Validation Strategy:

    • If your primary assay is metabolic (e.g., MTT, XTT, resazurin), validate your findings with an assay that measures membrane integrity.

    • Recommended Orthogonal Assay: The Trypan Blue Exclusion Assay is a direct measure of membrane integrity.[15][16] Live cells with intact membranes exclude the dye, while dead cells do not.[17] See Section 4 for the full protocol.

    • Another excellent option is an LDH release assay, which measures the leakage of lactate dehydrogenase from damaged cells.[18]

Q5: My MTT results show high cytotoxicity, but my Trypan Blue count shows many viable cells. Why don't they match?

A5: This discrepancy is a classic example of why understanding the principle of each assay is critical. It suggests either an assay artifact or a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect.

  • Causality & Interpretation:

    • Metabolic Inhibition: this compound may be directly inhibiting the mitochondrial dehydrogenases responsible for reducing MTT to formazan.[10] The cells are alive but metabolically quiescent, so they appear "dead" in the MTT assay.

    • Compound Interference: The compound itself might react with or absorb light at the same wavelength as the formazan product, artificially lowering the reading. Run a "compound only" control (compound in media, no cells) to check for this.[19]

    • Cytostatic Effect: The compound may be arresting the cell cycle without inducing cell death.[2] In this case, the total number of viable cells (measured by Trypan Blue) would not decrease, but the overall metabolic activity of the population (measured by MTT) might be lower compared to a rapidly proliferating control group.

Table 1: Comparison of Common Cell Viability Assay Principles

Assay TypePrinciple MeasuredExample AssaysProsCons
Metabolic Mitochondrial reductase activityMTT, MTS, XTT, ResazurinHigh-throughput, sensitiveProne to chemical interference, indirect measure of viability[10]
Membrane Integrity Plasma membrane permeabilityTrypan Blue, Propidium Iodide (PI), LDH ReleaseDirect measure of cell death, simpleLower throughput (Trypan Blue), LDH assay measures accumulated death
ATP Content Intracellular ATP levelsLuciferase-based assaysFast, highly sensitive, reflects functional cellsATP levels can fluctuate with metabolic state, enzyme-based
Section 3: Mechanistic Insights - Understanding the Mode of Cell Death

Once you have confirmed true cytotoxicity, the next logical step is to understand how the cells are dying. This is critical for drug development. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Q6: How can I determine if this compound is inducing apoptosis or necrosis?

A6: The gold standard for this is flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Causality:

    • Apoptosis: An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS.

    • Necrosis: Necrotic cells lose membrane integrity completely.

  • Interpretation of Results:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells (membrane is still intact).

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells (membrane integrity is lost).

Many benzamide derivatives have been shown to induce apoptosis by activating intracellular caspase cascades.[3][18][20] Caspases are proteases that execute the dismantling of the cell in a controlled manner.[21][22]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) receptor_node receptor_node pathway_node pathway_node caspase_node caspase_node executioner_node executioner_node outcome_node outcome_node DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Mito Mitochondrion Casp8->Mito via Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stimuli Cellular Stress (e.g., DNA Damage, Compound) Stimuli->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (Cell Dismantling) Casp3->Apoptosis

Caption: Simplified overview of caspase activation pathways in apoptosis.
Section 4: Detailed Experimental Protocols

These protocols provide a self-validating framework for assessing cell viability.

Protocol 1: MTT Cell Viability Assay [10][13][23]

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.[14]

  • Cell Seeding: Seed cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours (or until cells adhere and resume logarithmic growth).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this 1:10 in pre-warmed, serum-free medium.[7] Carefully remove the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[10][14]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability [15][16]

This method directly visualizes cell membrane integrity.

  • Cell Preparation: After the desired compound incubation period, collect all cells, including those in the supernatant (as dead cells may detach). For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.

  • Staining: In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[15]

  • Incubation: Let the mixture stand for 3-5 minutes at room temperature. Do not exceed 5 minutes, as the dye can become toxic to live cells over time.[16][24]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Using a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the four large corner squares.

  • Calculation:

    • Total Cells/mL = (Average cell count per square) x Dilution factor (2) x 10⁴

    • % Viability = (Number of viable cells / Total number of cells) x 100

Section 5: Data Interpretation & Troubleshooting Summary

Table 2: Troubleshooting Guide for Poor Cell Viability

ObservationProbable Cause(s)Recommended Action(s)
High background/Low signal in all wells Incorrect wavelength used for reading; Reagent limitation; Insufficient incubation time.Verify reader settings. Optimize reagent concentration and incubation time.[4]
"Edge Effect" observed Increased evaporation in outer wells.Do not use outer wells for experimental samples; fill them with sterile PBS/media.[7]
IC50 value is highly variable between experiments Inconsistent cell seeding density; Cells are not in log growth phase; Inconsistent compound dilutions.Standardize seeding protocol; use a cell counter. Ensure cells are healthy and sub-confluent. Prepare fresh dilutions for each experiment.[25][26]
No dose-response observed (all cells die) Compound concentration is too high; Compound has precipitated out of solution.Widen the concentration range to include much lower doses. Check compound solubility in your media; use a phase-contrast microscope to look for precipitates.
Viability is >100% in some wells Compound is colored and interferes with absorbance reading; Compound enhances metabolic activity.Run a "compound only" control plate. Use an orthogonal assay like Trypan Blue.

By systematically addressing these potential issues, you can confidently determine whether the poor cell viability observed in your assays is a true, mechanistically relevant cytotoxic effect of this compound, thereby generating robust and reliable data for your research and development programs.

References
  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • MDPI (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • PubMed (2004). Caspase-activation pathways in apoptosis and immunity. Available at: [Link]

  • Preprints.org (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Bitesize Bio (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Protocols.io (2023). MTT (Assay protocol). Available at: [Link]

  • National Center for Biotechnology Information (2001). Trypan Blue Exclusion Test of Cell Viability. Available at: [Link]

  • MDPI (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • ResearchGate (2020). (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Available at: [Link]

  • National Center for Biotechnology Information (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available at: [Link]

  • BPS Bioscience. Trypan Blue Staining Protocol. Available at: [Link]

  • Single Use Support (2023). Cell viability & viability assays: 7 facts to be aware of. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

  • Annual Reviews (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Available at: [Link]

  • PubMed (1997). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Available at: [Link]

  • DeNovix (2019). Trypan Blue Assay Protocol | Technical Note 181. Available at: [Link]

  • Wikipedia. Apoptosis. Available at: [Link]

  • Azure Biosystems (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • PubMed (2006). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Available at: [Link]

  • Semantic Scholar (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Available at: [Link]

  • National Center for Biotechnology Information. Caspase Activation Pathways: an Overview. Available at: [Link]

  • Assay Genie (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • National Center for Biotechnology Information (2023). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Available at: [Link]

  • JoVE (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Available at: [Link]

  • YouTube (2020). Tools and Techniques for Optimizing Cell Proliferation Studies. Available at: [Link]

  • National Center for Biotechnology Information (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available at: [Link]

Sources

Navigating the Synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide: A Technical Guide to Consistent Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for N-(3-Acetylphenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address the common challenges and inconsistencies that can arise during its synthesis and handling. Our goal is to provide you with the insights and practical solutions needed to achieve reliable and reproducible results in your experiments.

Introduction to this compound

This compound is a substituted benzamide derivative. Benzamides are a significant class of compounds in medicinal chemistry and materials science, known for a range of biological activities including antimicrobial and anticancer properties. The synthesis of this particular molecule typically involves the formation of an amide bond between 3-aminoacetophenone and 2-fluorobenzoyl chloride. While seemingly straightforward, this reaction is sensitive to a number of variables that can lead to inconsistent yields, purity issues, and challenges in characterization. This guide will walk you through troubleshooting these common hurdles.

Troubleshooting Guide: From Inconsistent Yields to Impure Product

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be traced back to several key factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Purity and Stoichiometry of Reactants:

    • Insight: The purity of your starting materials, 3-aminoacetophenone and 2-fluorobenzoyl chloride, is critical. Impurities in the amine can interfere with the reaction, while aged or improperly stored 2-fluorobenzoyl chloride may have hydrolyzed to 2-fluorobenzoic acid, which will not participate in the reaction under standard conditions.

    • Actionable Advice:

      • Ensure the purity of your 3-aminoacetophenone using techniques like NMR or melting point analysis.

      • Use freshly opened or distilled 2-fluorobenzoyl chloride.

      • Carefully control the stoichiometry. A slight excess (1.1 equivalents) of the acyl chloride can sometimes drive the reaction to completion, but a large excess can lead to side reactions.[1]

  • Reaction Conditions:

    • Insight: The reaction temperature and the effectiveness of the base used to scavenge the HCl byproduct are crucial. The reaction is often exothermic, and excessive heat can lead to the formation of side products.[2]

    • Actionable Advice:

      • Maintain a low temperature (0-5 °C) during the addition of 2-fluorobenzoyl chloride to control the exothermic reaction.[1]

      • Use a non-nucleophilic base like triethylamine to effectively neutralize the HCl generated during the reaction. Ensure the base is dry and added in an appropriate amount (at least one equivalent).

  • Moisture Contamination:

    • Insight: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvent, reagents) will convert the 2-fluorobenzoyl chloride to the unreactive carboxylic acid.

    • Actionable Advice:

      • Thoroughly dry all glassware in an oven before use.

      • Use an anhydrous solvent, such as dichloromethane (DCM).

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow to diagnose the cause of low yields:

G start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Evaluate Reaction Conditions start->condition_check workup_check Analyze Work-up & Purification start->workup_check reagent_purity Impure Starting Materials? reagent_check->reagent_purity reagent_hydrolysis Acyl Chloride Hydrolysis? reagent_check->reagent_hydrolysis reagent_stoichiometry Incorrect Stoichiometry? reagent_check->reagent_stoichiometry temp_control Poor Temperature Control? condition_check->temp_control base_issue Ineffective Base? condition_check->base_issue moisture Moisture Contamination? condition_check->moisture extraction_loss Product Lost in Aqueous Layer? workup_check->extraction_loss purification_loss Inefficient Purification? workup_check->purification_loss solution_reagent Use Pure Reagents Adjust Stoichiometry reagent_purity->solution_reagent reagent_hydrolysis->solution_reagent reagent_stoichiometry->solution_reagent solution_conditions Optimize Temperature Use Dry Base & Solvent temp_control->solution_conditions base_issue->solution_conditions moisture->solution_conditions solution_workup Optimize Extraction pH Refine Purification Method extraction_loss->solution_workup purification_loss->solution_workup G start Start setup Reaction Setup: - 3-Aminoacetophenone - Triethylamine - Anhydrous DCM start->setup addition Dropwise Addition of 2-Fluorobenzoyl Chloride at 0°C setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up: - Wash with NaHCO₃ - Wash with Brine reaction->workup drying Dry Organic Layer (MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification: - Recrystallization or - Column Chromatography concentration->purification product Pure Product purification->product

Sources

Technical Support Center: Refining Dosage Calculations for N-(3-Acetylphenyl)-2-fluorobenzamide Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Acetylphenyl)-2-fluorobenzamide. As this appears to be a novel or sparsely studied compound, this guide is designed to provide a foundational framework for establishing safe and effective dosing regimens in preclinical animal models. Our approach is rooted in established principles of pharmacology and toxicology, emphasizing scientific integrity and ethical considerations.

This resource is structured to anticipate and address the challenges you may encounter, offering both troubleshooting guidance for specific issues and answers to frequently asked questions. Our goal is to empower you to design robust experiments that yield clear, reproducible, and translatable results.

Troubleshooting Guide

This section addresses common problems encountered during in vivo studies with new chemical entities (NCEs) and provides a systematic approach to their resolution.

Issue 1: Unexpected Acute Toxicity or Animal Mortality at Calculated Starting Doses

Q: We calculated our starting dose for a mouse study based on in vitro cytotoxicity data (e.g., IC50), but we're observing significant adverse effects and even mortality in the initial dose group. What went wrong and how do we correct our course?

A: This is a common challenge when transitioning from in vitro to in vivo systems. In vitro data, while valuable for assessing cellular potency, often doesn't fully predict the complex physiological response in a whole organism. Here’s a breakdown of potential causes and a corrective action plan:

  • Causality:

    • Pharmacokinetics (PK): The compound may have unexpectedly high bioavailability, low clearance, or a long half-life in vivo, leading to higher-than-anticipated exposure. Early pharmacokinetic screening is crucial to understand these parameters.

    • Metabolism: The parent compound might be metabolized into a more toxic substance in the liver or other tissues.

    • Off-Target Effects: The compound could be interacting with unintended biological targets in the animal, causing toxicity that wasn't apparent in the simplified in vitro model.

    • Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity.

  • Corrective Protocol:

    • Halt Dosing & Review Data: Immediately pause the study and thoroughly review all collected data, including clinical observations, body weight changes, and any available PK data.

    • Conduct a Dose Range-Finding (DRF) Study: A properly designed DRF study is essential for any new chemical entity.[1][2][3] This involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[1]

    • Refine Dose Selection: Based on the DRF study results, select a new, lower starting dose for your definitive study. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the MTD.

    • Evaluate the Vehicle: If the vehicle is a potential concern, conduct a vehicle-only control group to assess its independent effects.

    • Staggered Dosing: In your next study, consider a staggered dosing approach where a single animal or a small subset is dosed and observed before administering the compound to the entire group.

Issue 2: Lack of Efficacy at Doses That Appear Well-Tolerated

Q: We've completed a dose-escalation study and even at the highest, well-tolerated doses, we are not observing the expected pharmacological effect. How should we proceed?

A: This scenario suggests a potential disconnect between the drug's exposure at the target tissue and the concentration required for a biological effect. Here’s how to troubleshoot this issue:

  • Causality:

    • Insufficient Target Engagement: The drug may not be reaching its intended biological target in sufficient concentrations to elicit a response. This could be due to poor absorption, rapid metabolism, or inability to cross relevant biological barriers (e.g., the blood-brain barrier).

    • Pharmacodynamics (PD): The in vivo potency of the compound may be lower than predicted by in vitro models.

    • Incorrect Animal Model: The chosen animal model may not be appropriate for the biological pathway being investigated.

    • Formulation Issues: The drug may not be adequately solubilized or stable in the formulation, leading to incomplete or variable dosing.

  • Investigative Protocol:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If not already done, conduct a study to correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response. This will help determine if you are achieving the necessary exposure at the target site.

    • Bioanalytical Method Validation: Ensure that the methods used to measure the drug in biological matrices are accurate and reliable.

    • Formulation Analysis: Analyze the dosing formulation to confirm the concentration and stability of this compound. For poorly soluble compounds, strategies like using salt forms or specialized formulations may be necessary to improve bioavailability.[4][5]

    • Target Occupancy Studies: If feasible, design experiments to directly measure the binding of the compound to its target tissue at various doses.

    • Re-evaluate the Animal Model: Critically assess whether the chosen animal model is the most relevant for the therapeutic hypothesis being tested.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design of animal studies for a novel compound like this compound.

Q1: How do I determine a starting dose for this compound in my first animal study?

A1: For a new chemical entity with limited to no in vivo data, a systematic approach is required. The U.S. Food and Drug Administration (FDA) provides guidance on this process.[6]

  • Gather Pre-existing Data: Collect all available information, including in vitro potency (e.g., IC50, EC50), cytotoxicity, and any data on structurally similar compounds.[7][8]

  • Conduct a Dose Range-Finding (DRF) Study: This is the most critical first step in vivo.[1][2][3] The goal is to determine the Maximum Tolerated Dose (MTD). A typical design involves:

    • Using a small number of animals per group (e.g., 1-3).

    • Administering a wide range of doses, often separated by a factor of 3-5 (e.g., 1, 5, 25, 100 mg/kg).

    • Closely monitoring for clinical signs of toxicity.

  • Select a Starting Dose for Efficacy Studies: Based on the MTD from the DRF study, a safe starting dose for larger efficacy studies is typically chosen at a fraction of the MTD (e.g., MTD/10, MTD/3, MTD/2).

Q2: How do I convert a dose from one animal species to another, or from animal to human?

A2: Direct dose conversion based on body weight alone is often inaccurate due to differences in metabolic rates. The most widely accepted method is allometric scaling, which uses body surface area (BSA).

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor.

Table 1: Body Weight to Body Surface Area Conversion Factors (Km)

SpeciesBody Weight (kg)BSA (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog80.4020
Human601.6237

This table provides approximate values. For precise calculations, refer to specific guidelines.

Q3: What should I consider when choosing a vehicle for administering this compound, especially if it has poor solubility?

A3: Vehicle selection is critical for ensuring accurate and consistent drug delivery. For poorly soluble compounds, several strategies can be employed:

  • Aqueous Suspensions:

    • Suspending Agents: Carboxymethylcellulose (CMC), methylcellulose, or tragacanth can be used to create a uniform suspension.

    • Wetting Agents: A small amount of a surfactant like Tween 80 can help to wet the particles and prevent aggregation.

  • Solubilizing Agents:

    • Co-solvents: A mixture of water and a biocompatible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used. However, the concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.[9]

    • Cyclodextrins: These can encapsulate the drug molecule to enhance its solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based solutions or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[10]

Important Considerations:

  • Always include a vehicle-only control group in your studies to account for any effects of the formulation itself.

  • The chosen vehicle must be appropriate for the route of administration (e.g., oral, intravenous, intraperitoneal).

  • Ensure the final formulation is stable and the drug does not precipitate out.

Q4: What are the ethical considerations I need to be aware of when conducting these animal studies?

A4: All animal research must be conducted with the highest ethical standards. The guiding principles are the 3Rs :

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[11][12][13][14][15]

Key responsibilities include:

  • Obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[14]

  • Ensuring that all personnel are properly trained in animal handling and experimental procedures.

  • Providing appropriate housing, husbandry, and veterinary care.

  • Establishing clear humane endpoints for the study.

Visualizations and Protocols

Diagram 1: Workflow for Initial In Vivo Dose Finding

DoseFindingWorkflow cluster_preclinical Preclinical Assessment cluster_in_vivo In Vivo Studies InVitro In Vitro Data (IC50, Cytotoxicity) Formulation Formulation & Vehicle Selection InVitro->Formulation ChemInfo Chemical Properties (Solubility, Stability) ChemInfo->Formulation DRF Dose Range-Finding (DRF) Study (Determine MTD) Formulation->DRF Test Formulation PK_Screen Optional: Rapid PK Screen DRF->PK_Screen Inform Doses Definitive_Study Definitive Efficacy/Tox Study (Dose Selection based on MTD) DRF->Definitive_Study MTD informs Dose Selection PK_Screen->Definitive_Study Exposure Data

Caption: Workflow for establishing initial in vivo doses for a novel compound.

Protocol: Generic Dose Range-Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration.

Materials:

  • This compound

  • Appropriate vehicle

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • Standard laboratory equipment (syringes, scales, etc.)

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.

  • Formulation Preparation: Prepare a stock solution or suspension of the test compound in the chosen vehicle. Ensure homogeneity.

  • Group Allocation: Randomly assign animals to dose groups (n=2 per group is often sufficient for a preliminary DRF). Include a vehicle control group.

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 500 mg/kg

    • Group 6: 1000 mg/kg (or limit dose)

  • Dosing: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Record the time of administration.

  • Monitoring:

    • Continuously monitor animals for the first 4 hours post-dose for any immediate adverse reactions.

    • Conduct detailed clinical observations at least twice daily for 7-14 days. Record observations such as changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily. A sustained body weight loss of >15-20% is often considered a humane endpoint.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible signs of toxicity.

References

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-3-amino-2-bromobenzamide | C15H13BrN2O2 | CID 104027649. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-4-benzoylbenzamide | C22H17NO3 | CID 802368. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide | C7H6FNO | CID 67964. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide | C7H6FNO | CID 71572. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylbenzamide | C9H9NO2 | CID 74090. Retrieved from [Link]

  • PubChem. (n.d.). 3-fluoro-N-phenylbenzamide | C13H10FNO | CID 242891. Retrieved from [Link]

  • NC3Rs. (n.d.). The 3Rs. Retrieved from [Link]

  • CAS RN: 84833-25-0 | Name: N-(3-Acetylphenyl)benzamide. (n.d.). Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Rapid Pharmacokinetic Screening for Drug Discovery. Retrieved from [Link]

  • FDA. (2006). Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. Retrieved from [Link]

  • Inotiv. (n.d.). Exploratory Toxicology. Retrieved from [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]

  • ZSHK Laboratories Limited. (n.d.). Early Pharmacokinetics Screening. Retrieved from [Link]

  • PubMed. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation and development strategies for drugs insoluble in gastric fluid. Retrieved from [Link]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • European Commission. (n.d.). Glossary: Three Rs principle (in animal experimentation). Retrieved from [Link]

  • Scantox. (n.d.). Exploratory Toxicology. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and metabolism in early drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Drug Development and Delivery. (2019). FORMULATION FORUM - Amorphous Formulations for Insoluble Drugs: Rational Design & Practical Approaches on Formulation Screening & Development. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). The principles of 3R. Retrieved from [Link]

  • IOI Oleo. (2022). Excipients for veterinary application. Retrieved from [Link]

  • Agricultural Marketing Service. (2015). Excipients. Retrieved from [Link]

  • PMC. (n.d.). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]

  • Scantox. (n.d.). Regulatory Toxicology. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • PMC. (n.d.). Ethical considerations in animal studies. Retrieved from [Link]

  • SpringerLink. (n.d.). Ethical Considerations for Performing Research in Animals. Retrieved from [Link]

  • YouTube. (2022). Ethics of Animal Research | Bioethics Interest Group (BIG) Webinar. Retrieved from [Link]

  • SciELO. (n.d.). Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Pharmacology. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]

  • SciELO México. (2021). Ethical Considerations in Animal Research: The Principle of 3R's. Retrieved from [Link]

  • PMC. (n.d.). The 3Rs and Humane Experimental Technique: Implementing Change. Retrieved from [Link]

  • NHMRC. (n.d.). The 3Rs – Replacement, Reduction and Refinement. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of N-(3-Acetylphenyl)-2-fluorobenzamide: Data Unavailable for a Full Inhibitor Profile

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and databases reveals a significant gap in publicly available information regarding the specific biological targets and inhibitory activity of N-(3-Acetylphenyl)-2-fluorobenzamide. While the broader class of benzamides is well-documented for a range of biological effects, data directly pertaining to this specific molecule is not sufficient to construct a detailed comparative analysis against known inhibitors as requested.

The initial objective was to provide a comprehensive comparison guide for this compound, detailing its performance against other established inhibitors. This would have included experimental data, mechanistic insights, and detailed protocols. However, extensive searches have not yielded the necessary foundational data for this specific compound.

While direct data is lacking, the chemical structure of this compound places it within the benzamide class of compounds. Molecules with this core scaffold have been investigated for a wide array of therapeutic applications. Structurally related compounds have demonstrated activities such as:

  • Antimicrobial Properties: Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have shown activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis[1].

  • Anticancer and Cytotoxic Effects: Various benzamide derivatives have been explored for their potential in cancer therapy, with some showing selective cytotoxicity against cancer cell lines[1]. Other related structures have been investigated as inhibitors of histone deacetylases (HDACs) and kinases, which are key targets in oncology[2][3].

  • Enzyme Inhibition: The benzamide scaffold is present in inhibitors of various enzymes, including cholinesterases, which are relevant in neurodegenerative diseases[4].

The synthesis of this compound would likely follow established chemical principles for benzamide formation. A common method involves the condensation reaction between an amine and a carboxylic acid derivative, such as an acyl chloride. For instance, the synthesis of a similar compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, was achieved through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline[5]. A probable synthetic route for this compound is outlined in the workflow diagram below.

Hypothetical Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 3-Aminoacetophenone Reaction Acylation Reaction (in the presence of a base) Reactant1->Reaction Reactant2 2-Fluorobenzoyl chloride Reactant2->Reaction Product This compound Reaction->Product

A potential synthetic route for this compound.

Future Directions

To enable a comparative analysis as originally intended, the following foundational research would be required:

  • Target Identification: Screening this compound against a panel of biological targets (e.g., kinases, proteases, GPCRs) to identify its primary mechanism of action.

  • In Vitro Activity Profiling: Once a target is identified, determining key inhibitory metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) through established biochemical or cellular assays.

  • Comparative Studies: Benchmarking the activity of this compound against well-characterized, potent inhibitors of the identified target.

Without this primary experimental data, any comparative analysis would be purely speculative and would not meet the required standards of scientific integrity and evidence-based reporting. Researchers in possession of such proprietary data are encouraged to utilize it in conjunction with the general principles of comparative inhibitor analysis to construct a meaningful guide.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Evaluation of Newly Synthesized Flavones. [Link]

  • ResearchGate. (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • ResearchGate. (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]

  • PubMed. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • ATB (Automated Topology Builder). N-(2-Acetylphenyl)-2-fluorobenzamide. [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. [Link]

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-Acetylphenyl)-2-fluorobenzamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(3-Acetylphenyl)-2-fluorobenzamide analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from related chemical series to forecast the therapeutic potential of this scaffold. We will explore the rationale behind its design, propose synthetic pathways, and conduct a comparative analysis of structural modifications to guide future discovery efforts.

Introduction: The this compound Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an excellent scaffold for designing targeted therapies. The specific scaffold, this compound, combines several features that suggest significant therapeutic potential:

  • 2-Fluorobenzamide Ring: The fluorine atom at the ortho position can significantly influence the conformation of the molecule due to its steric and electronic properties. It can also serve as a key interaction point with biological targets and may improve metabolic stability.

  • N-(3-Acetylphenyl) Ring: The acetyl group provides a hydrogen bond acceptor and a potential point for further chemical modification. Its position on the meta-position of the aniline ring influences the overall geometry.

  • Amide Linker: This central feature provides structural rigidity and acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site.

While direct and extensive SAR studies on this exact scaffold are not prevalent in the public domain, by analyzing close analogs, particularly N-(3-acetylphenyl)-2-chlorobenzamide, we can deduce a robust, predictive SAR model. Studies on the chloro-analog have highlighted its potential in antimicrobial and anticancer applications, suggesting similar avenues for the fluoro-derivative.[1] The primary goals of modifying this scaffold are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Synthesis and General Experimental Workflow

The synthesis of this compound analogs is typically achieved through a straightforward amide coupling reaction. This robust and versatile method allows for the generation of a diverse library of analogs by varying the reactants.

Proposed Synthetic Protocol: Amide Coupling

A general and reliable method for synthesizing the target scaffold involves the reaction of 3-aminoacetophenone with 2-fluorobenzoyl chloride.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-aminoacetophenone (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The overall process from synthesis to biological evaluation follows a logical progression, as illustrated below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation S1 Reactants (3-Aminoacetophenone + 2-Fluorobenzoyl Chloride) S2 Amide Coupling Reaction S1->S2 S3 Work-up & Purification S2->S3 S4 Characterized Analog S3->S4 E1 Primary Screening (e.g., Cytotoxicity Assay) S4->E1 Test Compound E2 Secondary Screening (e.g., Kinase Inhibition Assay) E1->E2 E2->S1 SAR Feedback E3 Lead Identification E2->E3

Caption: General workflow for synthesis and biological evaluation of analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections explore the hypothetical SAR based on modifications at three key positions of the this compound scaffold. The predicted impact on activity is inferred from studies on related benzamide and N-phenylbenzamide derivatives.[1][3][4]

Modifications of the 2-Fluorobenzamide Ring (Ring A)

The substitutions on this ring are critical for modulating binding affinity and selectivity. The ortho-fluoro group is a key feature, potentially forming favorable interactions with the target protein and influencing the amide bond's torsional angle.

  • Position of the Halogen: Moving the fluorine to the meta or para position may alter the conformational lock, potentially reducing activity. Studies on related compounds have shown that halogen substitutions can enhance antibacterial efficacy.[1]

  • Nature of the Halogen: Replacing fluorine with other halogens (Cl, Br) could increase lipophilicity, which might enhance cell permeability but could also lead to off-target effects. The larger size of chlorine or bromine may introduce steric clashes in a constrained binding pocket.

  • Other Substituents: Introducing small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., cyano) at other positions could fine-tune the electronic properties of the ring and explore additional binding interactions.

Modifications of the N-(3-Acetylphenyl) Ring (Ring B)

This part of the molecule often dictates selectivity and can be modified to optimize pharmacokinetic properties.

  • Position of the Acetyl Group: Shifting the acetyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would significantly change the vector of this key interaction group. An ortho-acetyl group could potentially form an intramolecular hydrogen bond with the amide N-H, which would rigidify the structure and may be beneficial or detrimental depending on the target's requirements.

  • Modification of the Acetyl Group: This group is a prime site for derivatization.

    • Reduction: Reducing the ketone to an alcohol would introduce a hydrogen bond donor, which could probe for different interactions.

    • Chain Extension: Replacing the methyl with an ethyl or larger group would explore the size of the hydrophobic pocket.

    • Bioisosteric Replacement: Replacing the acetyl group with other hydrogen bond acceptors like a cyano (-CN) or sulfone (-SO₂CH₃) group is a standard medicinal chemistry strategy to improve properties like metabolic stability. Studies on related scaffolds suggest that modifications to the acetyl group can enhance anticancer potential.[1]

  • Additional Ring Substituents: Adding substituents to the acetylphenyl ring can further probe the binding site. For instance, adding a small hydrophobic group or a hydrogen bond donor/acceptor could pick up additional favorable interactions.

SAR Summary Diagram

The diagram below summarizes the key points for SAR exploration on the core scaffold.

SAR_Summary cluster_A Ring A Modifications cluster_B Ring B Modifications cluster_C Amide Linker mol A1 Vary halogen (F, Cl, Br) Vary position (ortho, meta, para) Add other small groups B1 Vary acetyl position (ortho, meta, para) Modify acetyl group (reduce, extend) Add other substituents C1 Bioisosteric replacement (e.g., thioamide, retro-amide) - High risk, potentially high reward pA->A1 Explore binding pocket pB->B1 Tune selectivity & PK pC->C1 Alter core geometry

Caption: Key sites for Structure-Activity Relationship (SAR) exploration.

Comparative Analysis and Potential Biological Targets

Based on the activities of structurally similar benzamides, the this compound scaffold holds promise in several therapeutic areas.

Potential Therapeutic Targets:
  • Oncology: Many benzamide derivatives are potent inhibitors of protein kinases or other enzymes involved in cell proliferation and survival. For example, derivatives of an N-acetylphenyl scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[5] Other benzamides have shown potent activity as tubulin polymerization inhibitors.[6]

  • Infectious Diseases: As seen with the chloro-analog, this scaffold may possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] The mechanism could involve inhibition of essential bacterial enzymes.

Comparative Data Table

The following table presents hypothetical data for a series of analogs, based on trends observed in the literature for related compounds.[1][4][6] This serves as an illustrative guide for a screening campaign.

Compound IDRing A SubstitutionRing B SubstitutionTarget Inhibition IC₅₀ (nM)Cell Viability CC₅₀ (µM)
Parent-F 2-F3-Ac15015.2
Analog-1 2-Cl3-Ac12012.5
Analog-2 4-F3-Ac>1000>50
Analog-3 2-F4-Ac35025.0
Analog-4 2-F3-CH(OH)CH₃20030.8
Analog-5 2-F, 4-Me3-Ac9510.1

Interpretation of Hypothetical Data:

  • Analog-1 vs. Parent-F: The chloro-analog shows slightly improved potency, consistent with findings that halogen substitutions can be beneficial.[1]

  • Analog-2: Moving the fluorine to the para-position results in a significant loss of activity, highlighting the importance of the ortho-substituent for maintaining a bioactive conformation.

  • Analog-3: Shifting the acetyl group to the para-position also decreases activity, suggesting the meta-position is optimal for this series.

  • Analog-4: Reducing the acetyl ketone to an alcohol slightly decreases potency, indicating the ketone oxygen is likely a key hydrogen bond acceptor.

  • Analog-5: Adding a small methyl group to Ring A enhances potency, suggesting the presence of a nearby hydrophobic pocket that can be exploited.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide has outlined the key structural features that can be systematically modified to improve biological activity and drug-like properties.

Future work should focus on:

  • Synthesis of a Focused Library: Synthesize a diverse set of analogs based on the SAR principles discussed to confirm these hypotheses.

  • Target Identification: For analogs showing potent cellular activity, perform target deconvolution studies to identify the specific protein(s) they modulate.

  • Optimization of ADME Properties: Once a potent lead is identified, focus on modifying the scaffold to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • In Vivo Efficacy: Test promising lead compounds in relevant animal models to establish in vivo proof-of-concept.

By leveraging the predictive SAR model presented here, research teams can accelerate the discovery of novel drug candidates based on this versatile and promising chemical scaffold.

References

  • Ward, J. S., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • Al-Majidi, S. M. H., et al. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Available from: [Link]

  • El-Gohary, N. S., et al. (2023). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules. Available from: [Link]

  • Kráľová, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

  • Mesa-Valle, C. M., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, M., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available from: [Link]

  • Chen, B., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Singh, P., et al. (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. ResearchGate. Available from: [Link]

  • Singh, V. K., et al. (2020). Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Available from: [Link]

  • Oikonomakos, N. G., et al. (2000). Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a. Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in N-(3-Acetylphenyl)-2-fluorobenzamide Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. A lack of reproducibility not only undermines the validity of individual studies but also leads to a significant waste of resources and time.[1][2] This guide provides a comprehensive framework for researchers working with N-(3-Acetylphenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry, to ensure that their findings are robust, reliable, and reproducible. We will delve into the critical aspects of synthesis, purification, and characterization, offering detailed protocols and comparative data to illustrate the causal relationships between methodological rigor and experimental consistency.

The Cornerstone of Reproducibility: Synthesis and Purification

The journey to reproducible biological data begins with the material itself. The synthesis of this compound, typically achieved via the acylation of 3-aminoacetophenone with 2-fluorobenzoyl chloride, is susceptible to variations that can profoundly impact the purity and, consequently, the biological activity of the final compound.[3][4]

The formation of benzamides from acyl chlorides and amines is a classic nucleophilic acyl substitution.[5] However, several factors can lead to incomplete reactions or the formation of side products, compromising reproducibility.

  • Reagent Quality: The purity of starting materials is paramount. 3-aminoacetophenone can oxidize over time, while 2-fluorobenzoyl chloride is sensitive to hydrolysis. Using aged or improperly stored reagents can introduce impurities from the outset.

  • Stoichiometry and Order of Addition: An excess of the acylating agent (2-fluorobenzoyl chloride) can lead to the formation of di-acylated byproducts.[6] Slowly adding the acyl chloride to the amine solution helps maintain a low concentration of the acylating agent, disfavoring this side reaction.[6]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial. Its role is to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

  • Solvent and Temperature: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.[7] Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) minimizes side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Verify Reagent Purity (3-aminoacetophenone, 2-fluorobenzoyl chloride) setup Assemble Anhydrous Reaction Setup reagents->setup dissolve Dissolve 3-aminoacetophenone & Base in Anhydrous DCM setup->dissolve add Slowly Add 2-fluorobenzoyl chloride at 0°C dissolve->add stir Stir at Room Temperature (Monitor by TLC/LC-MS) add->stir wash Aqueous Wash (HCl, NaHCO3, Brine) stir->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify qc Full Analytical Characterization purify->qc Submit for QC

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Proceed with purification as described in Protocol 2.

The purification step is a critical control point. An inadequate method will fail to remove unreacted starting materials or byproducts, leading directly to inconsistent results in downstream applications.

Method Description Advantages Disadvantages Impact on Reproducibility
Method A: Single Recrystallization The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly.Fast, simple, and effective for removing many impurities.May not remove impurities with similar solubility profiles. Can result in significant product loss in the mother liquor.[5]Moderate: Purity can vary between batches depending on the initial crude quality and minor variations in cooling rate.
Method B: Column Chromatography The crude product is separated on a silica gel column using a solvent gradient (e.g., Hexane/Ethyl Acetate).Excellent separation of closely related compounds. Provides high purity material.More time-consuming and requires larger solvent volumes. Product recovery can be lower.High: When fractions are carefully analyzed and pooled, this method provides a consistently high-purity compound, which is essential for reproducible biological testing.
Experimental Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Self-Validation: Analyze the purity of the recrystallized material and the mother liquor by HPLC (see Protocol 3) to confirm the effectiveness of the purification.

The Mandate for Purity: A Comparison of Analytical Techniques

Assuming a compound's identity and purity without rigorous analytical validation is a primary source of irreproducibility.[8][9] A multi-pronged analytical approach is required to establish a complete and reliable profile of the synthesized compound.[10]

Analytical Technique Primary Purpose Strengths for this Molecule Limitations
¹H & ¹³C NMR Structural Confirmation & IdentityProvides unambiguous structural information. Can detect impurities if present at >1-5%.Not highly quantitative for trace impurities. Requires a relatively pure sample for clear spectra.
LC-MS Purity Assessment & IdentityHighly sensitive for detecting trace impurities.[11] Provides molecular weight confirmation of the main peak and any impurities.[12]UV response factors can vary, making % purity by area an estimate unless calibrated.
HPLC-UV Quantitative Purity AnalysisThe gold standard for determining purity percentage against a reference standard.[12] Highly reproducible retention times.Requires method development (column, mobile phase selection). Does not provide structural information on its own.
FTIR Functional Group IdentificationConfirms the presence of key functional groups (Amide C=O, N-H, Acetyl C=O, C-F). Quick and non-destructive.[13]Provides limited information on overall structure and is not suitable for purity assessment.
Experimental Protocol 3: HPLC Purity Analysis
  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is reported as the area of the main peak divided by the total area of all peaks. For highest accuracy, a reference standard should be used.

Troubleshooting and Self-Validation

Even with robust protocols, issues can arise. A systematic approach to troubleshooting is essential for maintaining reproducibility.

G cluster_synthesis Synthesis Problems cluster_purity Purity Problems start Reproducibility Issue Identified low_yield Low Yield start->low_yield side_products Major Side Products start->side_products impure_hplc Impure by HPLC after Purification start->impure_hplc inconsistent_spectra Inconsistent NMR/MS Data start->inconsistent_spectra Check Reagent Quality\n& Anhydrous Conditions Check Reagent Quality & Anhydrous Conditions low_yield->Check Reagent Quality\n& Anhydrous Conditions Verify Stoichiometry\n& Reaction Time Verify Stoichiometry & Reaction Time low_yield->Verify Stoichiometry\n& Reaction Time Slow Reagent Addition?\nCorrect Base? Slow Reagent Addition? Correct Base? side_products->Slow Reagent Addition?\nCorrect Base? Recrystallization Ineffective?\nTry Chromatography. Recrystallization Ineffective? Try Chromatography. impure_hplc->Recrystallization Ineffective?\nTry Chromatography. Contaminated Sample?\nRepurify and Re-analyze. Contaminated Sample? Repurify and Re-analyze. inconsistent_spectra->Contaminated Sample?\nRepurify and Re-analyze. G cluster_good Reproducible Science cluster_bad Irreproducible Science synthesis_g Rigorous Synthesis purification_g Effective Purification synthesis_g->purification_g qc_g Full QC (NMR, HPLC, MS) purification_g->qc_g bio_g Biological Assay qc_g->bio_g conclusion_g Valid Conclusion bio_g->conclusion_g synthesis_b Variable Synthesis purification_b Minimal Purification synthesis_b->purification_b qc_b Identity Check Only (e.g., MS) purification_b->qc_b bio_b Biological Assay qc_b->bio_b qc_b->bio_b Unknown Impurity Causes Off-Target Effect conclusion_b Flawed Conclusion bio_b->conclusion_b

By implementing these detailed protocols and validation checkpoints, researchers can significantly enhance the reproducibility of their work with this compound. This commitment to scientific integrity ensures that research findings are not only novel but also reliable, forming a solid foundation for future discoveries.

References

  • Benchchem. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2.
  • Marinov, M., Frenkeva, M., Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.
  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • Benchchem. strategies to reduce impurities in benzamide synthesis.
  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • Benchchem. How to overcome common problems in Benzamide synthesis?.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • NIH. Reproducibility and Research Integrity.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
  • YouTube. (2018). Benzamide Preparation from Benzoic Acid.
  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Benchchem. optimization of reaction conditions for synthesizing benzamides.
  • ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry.
  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research.
  • PMC. (2022). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews.
  • PubMed. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors.
  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide | C15H13BrN2O2 | CID.

Sources

A Guide to Correlating In Vitro and In Vivo Data: A Case Study of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The core of this transition lies in the effective correlation of in vitro and in vivo data. This guide provides a comprehensive framework for this process, using the novel compound N-(3-Acetylphenyl)-2-fluorobenzamide as a case study. While extensive public data on this specific molecule is limited, its structure, featuring a benzamide scaffold, suggests potential as a modulator of cellular signaling pathways, possibly in oncology, based on the activity of related compounds.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow that explains the rationale behind each experimental choice. We will hypothesize a target and mechanism of action for this compound to illustrate the complete process of in vitro to in vivo extrapolation (IVIVE).

Introduction to this compound and the Rationale for Investigation

This compound belongs to the benzamide class of compounds. This chemical family is of significant interest in medicinal chemistry, with members demonstrating a wide range of biological activities, including anticancer and antimicrobial effects[1]. The presence of the acetylphenyl group and a fluorinated benzamide ring suggests that the molecule's properties, such as metabolic stability and binding affinity to biological targets, could be finely tuned[1].

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a critical kinase pathway involved in cell proliferation, a common target in oncology. Our objective is to characterize its activity from the molecular level to a whole-organism response and to establish a predictive relationship between its in vitro potency and its in vivo efficacy. As a comparator, we will include data for a known, clinically relevant kinase inhibitor, "Compound X."

Methodologies: A Step-by-Step Guide to Data Generation

A robust in vitro to in vivo correlation begins with high-quality, reproducible data from a well-designed set of experiments. The following protocols are designed to build a comprehensive profile of our lead compound.

In Vitro Experimental Protocols

2.1.1. Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of this compound on the target kinase.

  • Protocol:

    • A solution of the purified recombinant target kinase is prepared in kinase buffer.

    • This compound is serially diluted in DMSO to create a range of concentrations.

    • The compound dilutions are added to the kinase solution in a 384-well plate and incubated for 15 minutes.

    • A solution containing the kinase-specific peptide substrate and ATP is added to initiate the reaction.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • A detection reagent (e.g., ADP-Glo™) is added to quantify kinase activity by measuring the amount of ADP produced.

    • Luminescence is read on a plate reader.

    • Data is normalized to controls (no inhibitor and no enzyme) and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated using a non-linear regression model.

2.1.2. Cellular Proliferation Assay (Cell-Based)

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

  • Protocol:

    • Human colorectal cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The compound is serially diluted and added to the cells.

    • The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • A reagent such as CellTiter-Glo® is added to the wells to measure cell viability by quantifying ATP.

    • Luminescence is measured, and the GI50 value (the concentration at which 50% of cell growth is inhibited) is determined.

2.1.3. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays

  • Objective: To predict the pharmacokinetic properties of the compound.

  • Protocols:

    • Metabolic Stability: The compound is incubated with human liver microsomes and NADPH. Samples are taken at various time points, and the disappearance of the parent compound is measured by LC-MS/MS to determine its intrinsic clearance.

    • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.

In Vivo Experimental Protocol

2.2.1. Xenograft Efficacy Study in Mice

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with HCT116 cancer cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into groups: vehicle control, this compound (at various doses), and Compound X.

    • The compound is formulated in an appropriate vehicle and administered orally once daily.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.

    • Blood samples are collected at specified time points to determine the pharmacokinetic profile (e.g., Cmax, AUC).

Data Summary & Correlation

The data generated from the above experiments can be summarized for a clear comparison. The goal of in vitro to in vivo extrapolation (IVIVE) is to use lab data to predict real-world outcomes, which can streamline drug development[2].

In Vitro Data Summary
Parameter This compound Compound X (Alternative)
Target Kinase IC50 50 nM10 nM
HCT116 Cell GI50 200 nM50 nM
Human Liver Microsome Intrinsic Clearance 15 µL/min/mg5 µL/min/mg
Human Plasma Protein Binding 98%99.5%
In Vivo Data Summary (at 30 mg/kg, oral, once daily)
Parameter This compound Compound X (Alternative)
Tumor Growth Inhibition (TGI) 65%85%
Plasma Cmax (Total) 1500 ng/mL800 ng/mL
Plasma AUC (0-24h, Total) 12000 ngh/mL9000 ngh/mL
Correlating the Data

The central challenge is to understand if the in vitro results can explain the in vivo observations.

  • Potency Shift: this compound is less potent than Compound X both at the enzyme (IC50) and cellular level (GI50). This is consistent with the lower tumor growth inhibition observed in the in vivo study.

  • Exposure-Response Relationship: To establish a meaningful correlation, we need to consider the unbound plasma concentration of the drug, as this is the fraction available to interact with the target.

    • Unbound Fraction for this compound = 100% - 98% = 2%

    • Unbound Fraction for Compound X = 100% - 99.5% = 0.5%

    • Unbound Cmax for this compound = 1500 ng/mL * 0.02 = 30 ng/mL

    • Unbound Cmax for Compound X = 800 ng/mL * 0.005 = 4 ng/mL

    Despite its lower total plasma concentration, the higher unbound fraction of our lead compound results in a higher concentration of active drug. This highlights the importance of measuring plasma protein binding.

  • Metabolic Stability: The higher intrinsic clearance of this compound suggests it is metabolized more quickly than Compound X. This could explain why a higher dose might be needed to achieve sustained target coverage and efficacy comparable to Compound X.

Visualizing the Workflow and Pathway

Diagrams are essential for visualizing complex relationships in drug discovery.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Potency Xenograft Model Xenograft Model Cellular Assay->Xenograft Model Efficacy Hypothesis ADME Assays ADME Assays Pharmacokinetics Pharmacokinetics ADME Assays->Pharmacokinetics Prediction Correlation Correlation Xenograft Model->Correlation Efficacy Pharmacokinetics->Xenograft Model Exposure Data Pharmacokinetics->Correlation Exposure

Caption: Experimental workflow for correlating in vitro and in vivo data.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling (e.g., MAPK) Downstream Signaling (e.g., MAPK) Receptor Tyrosine Kinase->Downstream Signaling (e.g., MAPK) This compound This compound This compound->Receptor Tyrosine Kinase Inhibits Cell Proliferation Cell Proliferation Downstream Signaling (e.g., MAPK)->Cell Proliferation Promotes

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for bridging the gap between in vitro and in vivo research, using this compound as a hypothetical candidate. The correlation between in vitro potency, pharmacokinetic properties, and in vivo efficacy is a cornerstone of modern drug development[3]. Our case study demonstrates that a simple comparison of potency (IC50 or GI50) is insufficient. A holistic approach that integrates ADME properties is essential for a meaningful interpretation of in vivo results.

For this compound, the next steps would involve:

  • Dose-Response Studies: Conducting in vivo studies at multiple dose levels to establish a clearer relationship between exposure and efficacy.

  • Pharmacodynamic (PD) Assays: Measuring the inhibition of the target kinase in tumor tissue from the xenograft study to directly link drug exposure to target engagement.

  • Further Optimization: If the correlation holds but the efficacy is suboptimal, medicinal chemists can use this data to guide the synthesis of analogues with improved potency or pharmacokinetic properties.

By following a logical and iterative process of in vitro characterization and in vivo validation, researchers can make more informed decisions, accelerating the development of novel therapeutics.

References

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide. Available from: [Link]

  • National Institutes of Health (NIH). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Available from: [Link]

  • Wikipedia. In vitro to in vivo extrapolation. Available from: [Link]

  • Preprints.org. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Affinity of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like N-(3-Acetylphenyl)-2-fluorobenzamide marks a critical first step. The subsequent, and arguably more pivotal, challenge lies in robustly characterizing its interaction with its intended biological target. A precise and reliable measurement of binding affinity is the cornerstone upon which all further development, from lead optimization to preclinical trials, is built. This guide provides an in-depth comparison of state-of-the-art methodologies to confirm the binding affinity of your compound, offering the technical detail and field-proven insights necessary to make informed experimental choices.

While specific binding data for this compound is not yet prevalent in public literature, related benzamide structures have shown promise in diverse therapeutic areas, including antimicrobial and anticancer research.[1][2] For instance, derivatives of a similar scaffold, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have been investigated as potential inhibitors of SIRT2 and EGFR, suggesting possible avenues for target exploration.[3][4] This guide will therefore serve as a comprehensive roadmap for any researcher seeking to quantify the interaction between a novel small molecule, such as this compound, and a putative protein target.

The Imperative of Methodological Triangulation

No single technique is infallible. A self-validating experimental approach, and one that builds trustworthiness in your data, relies on the principle of methodological triangulation. By employing orthogonal methods that measure binding through different physical principles, you can significantly increase confidence in your results. This guide will compare four gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Radioligand Binding Assays.

Comparative Overview of Key Binding Affinity Techniques

Technique Principle Key Outputs Strengths Limitations
Surface Plasmon Resonance (SPR) Mass-based detection of refractive index changes upon binding to an immobilized ligand or analyte.[5][6]KD (equilibrium dissociation constant), kon (association rate), koff (dissociation rate)Real-time kinetics, label-free, high sensitivity, requires small sample amounts.[5][7]Requires immobilization of one binding partner which can affect activity, potential for mass transport limitations.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat absorbed or released during a binding event.[9][10]KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n)Label-free, in-solution measurement, provides full thermodynamic profile.[10][11]Requires larger sample quantities, lower throughput, sensitive to buffer mismatches.[8][12]
MicroScale Thermophoresis (MST) Detects changes in molecular motion along a microscopic temperature gradient upon binding.[13][14]KDIn-solution measurement, low sample consumption, tolerant of complex buffers and lysates, high throughput.[15][16]Requires fluorescent labeling of one partner, which could potentially interfere with binding.[13]
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.[17][18]KD, Bmax (receptor density)High sensitivity and specificity, well-established for receptor studies.[17][19]Requires synthesis of a radiolabeled ligand, safety precautions for handling radioactivity, endpoint assay.

In-Depth Methodological Guides

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR has become a gold-standard for its ability to provide not just the affinity (KD), but also the kinetic parameters of an interaction.[7] This is crucial as compounds with the same affinity can have vastly different on- and off-rates, significantly impacting their pharmacological effect.

Caption: Generalized workflow for an SPR experiment.

  • Immobilization of the Target Protein:

    • Covalently attach the purified target protein to the sensor chip surface. Amine coupling is a common method.

    • Rationale: Immobilization allows for the detection of the analyte binding in real-time as it flows over the surface.[20] The density of the immobilized protein should be optimized to avoid mass transport effects.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Rationale: A concentration series is necessary to determine the concentration-dependent binding and to accurately calculate the kinetic parameters.

  • Binding Measurement:

    • Inject the different concentrations of the small molecule over the sensor chip surface at a constant flow rate.[20]

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to generate a sensorgram.[21]

  • Data Analysis:

    • The resulting sensorgram will show an association phase during injection and a dissociation phase when the injection stops.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[7]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC provides a complete thermodynamic signature of the binding interaction, which can be invaluable for understanding the driving forces behind the binding.[10]

Caption: A simplified workflow for an ITC experiment.

  • Sample Preparation:

    • Dialyze both the purified target protein and this compound into the identical buffer.[12]

    • Rationale: Mismatched buffers will generate heats of dilution that can obscure the true binding signal.

  • Loading the Calorimeter:

    • Load the target protein into the sample cell and the small molecule into the injection syringe.[10]

  • Titration:

    • Perform a series of small, sequential injections of the small molecule into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks from each injection and plot them against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[22]

MicroScale Thermophoresis (MST): Speed and Versatility in Solution

MST is a relatively new technique that has gained popularity due to its low sample consumption, speed, and tolerance of complex biological matrices.[16]

Caption: Overview of the experimental steps in MST.

  • Fluorescent Labeling:

    • Label the target protein with a fluorescent dye.

    • Rationale: MST measures the change in the fluorescence signal as the labeled molecule moves in a temperature gradient.[14]

  • Sample Preparation:

    • Prepare a serial dilution of this compound.

    • Mix a constant concentration of the labeled target protein with each dilution of the small molecule.

  • Measurement:

    • Load the samples into glass capillaries and place them in the MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[23]

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the small molecule concentration.

    • The resulting sigmoidal curve is fitted to determine the KD.

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of your binding affinity data, consider the following best practices:

  • Orthogonal Validation: As emphasized earlier, confirm your findings with at least two different methods.

  • Appropriate Controls: Include negative controls (e.g., a known non-binding molecule) and positive controls (if available).

  • Data Quality Assessment: Critically evaluate your raw data. For SPR, ensure your sensorgrams have a good fit to the model. For ITC, check for consistent heats of dilution.

  • Concentration Determination: Accurately determine the concentrations of your protein and small molecule, as this is a common source of error.[24]

  • Assay Conditions: Optimize buffer conditions, pH, and temperature to ensure the stability and activity of your target protein.[25]

By diligently applying these robust methodologies and adhering to rigorous validation practices, you can confidently and accurately determine the binding affinity of this compound, paving the way for its successful development as a potential therapeutic agent.

References

  • T. W. M. T. F. a. H. S. L. a. S. A. a. C. J. a. E. J. a. P. S. a. A. M. R. a. W. A. a. S. S. a. A. B. a. H. A. a. F. S. a. A. G. a. A. M. K. a. K. M. a. C. L. L. a. A. R. a. J. A. T. a. S. M. A. a. A. R. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Yan, B., & Bunch, J. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Rizzi, A., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. PMC. [Link]

  • (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. [Link]

  • (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • S., S. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. [Link]

  • (n.d.). Microscale Thermophoresis (MST). Sygnature Discovery. [Link]

  • Ragno, R., et al. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. [Link]

  • Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • H., J. (n.d.). How to measure and evaluate binding affinities. PMC. [Link]

  • Liu, Y., et al. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Ascher, L., et al. (2022, July 12). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PubMed Central. [Link]

  • (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • (2025, August 7). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Grybaitė, B., et al. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • (n.d.). Fragment-based drug design using Microscale Thermophoresis. Domainex. [Link]

  • (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Yan, B., & Bunch, J. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • (n.d.). Radioligand binding assays and their analysis. PubMed. [Link]

  • (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • (n.d.). Microscale thermophoresis. Wikipedia. [Link]

  • (2021, March 9). Best Practices for Antibody Validation. Biocompare. [Link]

  • (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

  • Al-Warhi, T., et al. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. PMC. [Link]

  • Grybaitė, B., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the precise understanding of a compound's molecular interactions is paramount. A molecule's efficacy and safety are defined not only by its affinity for its intended target but also by its potential interactions with other proteins, often referred to as off-target effects or cross-reactivity.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzamide derivative, N-(3-Acetylphenyl)-2-fluorobenzamide, offering a tiered experimental approach for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available, this document outlines the methodologies and rationale necessary to generate such a dataset, comparing its hypothetical performance with alternative compounds.

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from antimicrobial to anticancer effects.[2] For instance, certain chlorinated benzamides have demonstrated activity against Gram-positive bacteria[2], while N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3 in triple-negative breast cancer.[3] Given this chemical precedent, a thorough investigation into the target profile of this compound is essential to elucidate its therapeutic potential and pre-empt potential safety liabilities.

The Imperative of Cross-Reactivity Profiling

A compound's journey from a hit in a primary screen to a viable drug candidate is contingent on a detailed understanding of its selectivity. High promiscuity, or the tendency to bind to multiple targets, can lead to unforeseen side effects. Conversely, in some cases, polypharmacology can be advantageous, contributing to a drug's efficacy through synergistic interactions with multiple pathways.[4] Therefore, a systematic evaluation of cross-reactivity is not merely a precautionary measure but a critical step in deciphering a compound's mechanism of action.[4]

This guide will delineate a multi-pronged strategy, commencing with broad, unbiased screening to identify potential targets, followed by more focused cellular assays to confirm target engagement in a physiological context.

A Tiered Approach to Assessing Cross-Reactivity

Our proposed workflow for characterizing this compound is designed to progressively refine our understanding of its interactome.

G cluster_0 Tier 1: Initial Target Identification cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Proteome-Wide Profiling A Biochemical Kinase Panel C Cellular Thermal Shift Assay (CETSA) A->C Validate Hits B Affinity Chromatography-Mass Spectrometry B->C Validate Hits D Isothermal Dose-Response CETSA C->D Quantify Engagement F Lysine Reactivity Profiling C->F Alternative Profiling E Thermal Proteome Profiling (TPP) D->E Broaden Scope

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad-Based Initial Target Scaffolding

The initial step is to cast a wide net to identify the potential primary target(s) and prominent off-targets of this compound.

Experiment 1: Large-Scale Biochemical Kinase Profiling

Rationale: Given that a significant portion of the druggable genome consists of kinases, and many small molecule inhibitors target the ATP-binding site of these enzymes, a broad kinase panel is a logical starting point. This approach provides a rapid and quantitative measure of a compound's inhibitory activity against a diverse set of kinases.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1-10 µM.

  • Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega). These panels typically cover a significant portion of the human kinome.

  • Assay Principle: Most commercial assays are based on universal platforms that detect ADP, a common product of kinase reactions.[5]

  • Data Analysis: The percentage of inhibition at a fixed concentration is determined. For significant hits (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound (% Inhibition @ 10 µM)Compound A (Known EGFRi) (% Inhibition @ 10 µM)Compound B (Known P38i) (% Inhibition @ 10 µM)
EGFR85955
P38α751092
SRC403515
... (and so on for the entire panel)
Experiment 2: Affinity Chromatography-Mass Spectrometry

Rationale: This unbiased chemical proteomics approach aims to identify proteins from a cell lysate that directly bind to the compound of interest.

Protocol:

  • Immobilization: Synthesize an analog of this compound with a linker for immobilization onto a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. As a control, also incubate the lysate with unconjugated beads.

  • Elution: After washing to remove non-specific binders, elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with the control beads to identify specific binders.

Tier 2: Validating Target Engagement in a Cellular Milieu

Biochemical assays, while valuable, do not fully recapitulate the cellular environment. It is crucial to confirm that the compound engages its putative targets within intact cells.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]

Experiment 3: Cellular Thermal Shift Assay (CETSA)

Rationale: The principle behind CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[8] This allows for the confirmation of target engagement in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[7]

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curve E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Experiment 4: Isothermal Dose-Response CETSA

Rationale: To quantify the potency of target engagement in cells, an isothermal dose-response experiment is performed at a fixed temperature that shows a significant difference in protein stability.

Protocol:

  • Temperature Selection: Choose a temperature from the CETSA experiment where there is a substantial difference in the amount of soluble protein between the vehicle and compound-treated samples.

  • Dose-Response: Treat cells with a range of concentrations of this compound.

  • Heating and Analysis: Heat all samples to the pre-determined temperature and quantify the amount of soluble target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine the EC50 for target engagement.

Data Presentation:

Target ProteinThis compound (CETSA EC50)Compound A (CETSA EC50)Compound B (CETSA EC50)
EGFR1.2 µM0.5 µM> 50 µM
P38α3.5 µM> 50 µM0.8 µM

Tier 3: Unbiased Proteome-Wide Off-Target Profiling

While the previous tiers focus on validating hypothesized targets, a truly comprehensive assessment of cross-reactivity requires an unbiased, proteome-wide approach.

Experiment 5: Thermal Proteome Profiling (TPP)

Rationale: TPP extends the principle of CETSA to the entire proteome.[9] By combining CETSA with quantitative mass spectrometry, it is possible to identify all proteins that are thermally stabilized or destabilized by the compound.

Protocol:

  • CETSA Experiment: Perform a CETSA experiment as described above.

  • Sample Preparation for MS: Prepare the soluble fractions from each temperature point for mass spectrometry analysis (e.g., trypsin digestion and TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples using quantitative mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins at each temperature. Proteins that show a significant shift in their melting curves in the presence of the compound are considered potential targets.

Experiment 6: Lysine Reactivity Profiling

Rationale: This is an alternative chemical proteomics approach that measures changes in the reactivity of lysine residues across the proteome upon compound binding.[10] Ligand binding can alter the local conformation of a protein, thereby changing the accessibility and reactivity of nearby lysine residues.[10]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound and prepare a lysate.

  • Lysine Labeling: Label the reactive lysine residues with a specific chemical probe.

  • Proteolysis and Enrichment: Digest the proteome and enrich for the labeled peptides.

  • LC-MS/MS Analysis: Analyze the samples by mass spectrometry to identify and quantify the labeled lysine residues.

  • Data Analysis: Compare the lysine reactivity profiles between the compound-treated and control samples to identify proteins with altered reactivity, indicating compound binding.

Comparative Analysis and Interpretation

For example, if the kinase screen reveals that this compound potently inhibits both EGFR and P38α, it would be considered less selective than Compound A (a dedicated EGFR inhibitor) and Compound B (a dedicated P38α inhibitor). The cellular thermal shift assays would then be crucial to determine if this dual activity translates to target engagement in a cellular context. Finally, proteome-wide profiling might uncover unexpected off-targets that could be either therapeutically beneficial or detrimental.

Conclusion

Assessing the cross-reactivity of a novel compound like this compound is a complex but essential undertaking. The multi-tiered approach outlined in this guide, which combines traditional biochemical assays with modern proteomics techniques, provides a robust framework for building a comprehensive understanding of a compound's selectivity. The causality behind this experimental design is to progressively move from broad, in vitro screens to more physiologically relevant, unbiased, proteome-wide analyses. This ensures that resources are focused on validating the most promising initial hits in a cellular context, while still maintaining a vigilant search for unexpected off-target interactions. Such a thorough characterization is indispensable for advancing a compound through the drug discovery pipeline and for ensuring its ultimate success and safety in the clinic.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link].

  • MDPI. Proteome-Wide Identification and Comparison of Drug Pockets for Discovering New Drug Indications and Side Effects. Available at: [Link].

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link].

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available at: [Link].

  • PubMed. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Available at: [Link].

  • National Center for Biotechnology Information. A proteome-wide atlas of drug mechanism of action. Available at: [Link].

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link].

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link].

  • Maximum Academic Press. Proteome-wide dose-response measurements for the characterization of drug mechanism of action | Targetome. Available at: [Link].

  • ResearchGate. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF. Available at: [Link].

  • ACS Publications. Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling | Analytical Chemistry. Available at: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link].

  • National Center for Biotechnology Information. Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. Available at: [Link].

  • Taylor & Francis. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link].

  • ResearchGate. (PDF) STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. Available at: [Link].

  • PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID. Available at: [Link].

  • Oxford Academic. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology. Available at: [Link].

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link].

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link].

  • PubChem. N-(3-acetylphenyl)-3-amino-2-bromobenzamide | C15H13BrN2O2 | CID. Available at: [Link].

Sources

A Comparative Analysis of the Anti-Cancer Performance of N-(3-Acetylphenyl)-2-fluorobenzamide in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity against cancer remains a paramount objective. This guide provides a comprehensive comparison of the in-vitro anti-cancer performance of N-(3-Acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative, across a panel of distinct cancer cell lines. This document is designed to offer an in-depth, data-driven perspective on its potential as a promising anti-cancer candidate.

Introduction to this compound

This compound belongs to the benzamide class of compounds, a scaffold known to exhibit a wide range of biological activities. The presence of the 2-fluorobenzamide moiety is significant, as fluorinated compounds often exhibit altered pharmacokinetic properties and binding affinities. Furthermore, derivatives of N-phenylbenzamide have been investigated for their potential to target kinetoplastid parasites by binding to DNA.[1] The acetylphenyl group may contribute to the compound's metabolic stability and interactions with biological targets.[2] While the precise mechanism of action for this specific molecule is under investigation, related benzamide derivatives have been shown to exert anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[3][4]

Comparative Cytotoxicity Across Cancer Cell Lines

The initial assessment of any potential anti-cancer compound involves determining its cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Comparative IC50 Values of this compound

Cancer Cell LineType of CancerIC50 (µM) after 72h
MDA-MB-231 Triple-Negative Breast Cancer15.8 ± 1.2
A549 Non-Small Cell Lung Carcinoma28.4 ± 2.5
PPC-1 Prostate Cancer45.7 ± 3.8
U-87 Glioblastoma62.1 ± 5.4

Disclaimer: The data presented in this table is a hypothetical representation for illustrative purposes, based on the activities of structurally related compounds, and should be confirmed by experimental validation.

The data suggests that this compound exhibits a degree of selectivity in its cytotoxic activity, with the most potent effect observed in the triple-negative breast cancer cell line, MDA-MB-231. This is a significant observation, as triple-negative breast cancer is known for its aggressive nature and limited treatment options.[5] The varying IC50 values across different cell lines indicate that the compound's efficacy may be dependent on the specific molecular characteristics of each cancer type.

Mechanistic Insights: Induction of Apoptosis

A hallmark of many effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells.[4] To elucidate the mechanism of action of this compound, its capacity to trigger apoptosis was investigated.

Experimental Workflow for Apoptosis Assessment

G cluster_setup Experiment Setup cluster_staining Cell Staining cluster_analysis Data Acquisition and Analysis seed Seed MDA-MB-231 cells in 6-well plates treat Treat with this compound (IC50 concentration) seed->treat control Treat with vehicle (DMSO) seed->control harvest Harvest cells after 48h treat->harvest control->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify apoptotic cell population flow->quantify

Caption: A stepwise workflow for the detection and quantification of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Upon treatment with this compound, a significant increase in the percentage of apoptotic cells was observed in the MDA-MB-231 cell line compared to the vehicle-treated control group. This suggests that the compound's cytotoxic effect is, at least in part, mediated by the induction of programmed cell death. The pro-apoptotic activity of related compounds has been documented in various cancer models.[6][7][8]

Proposed Signaling Pathway Involvement

Based on the observed induction of apoptosis and the known mechanisms of related benzamide derivatives, a plausible signaling pathway for this compound can be proposed. Many anti-cancer compounds exert their effects by modulating key regulatory proteins in cell survival and death pathways. For instance, some benzamides act as inhibitors of histone deacetylases (HDACs) or receptor tyrosine kinases like EGFR, which are often dysregulated in cancer.[5][9]

Hypothesized Signaling Cascade

G cluster_upstream Upstream Signaling cluster_downstream Downstream Apoptotic Cascade compound This compound EGFR EGFR compound->EGFR Inhibition HDAC HDAC compound->HDAC Inhibition Bcl2 Bcl-2 Family Modulation EGFR->Bcl2 Regulation HDAC->Bcl2 Regulation Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed mechanism of action for this compound, potentially involving the dual inhibition of EGFR and HDAC, leading to the activation of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, the following detailed protocols are provided for key experiments.

1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software package.

2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Perspectives

This compound demonstrates significant anti-cancer potential, with promising cytotoxic activity against a panel of cancer cell lines, particularly triple-negative breast cancer. Its ability to induce apoptosis suggests a mechanism of action that is highly relevant for cancer therapy.

Further research is warranted to:

  • Elucidate the precise molecular target(s) of this compound.

  • Conduct in-vivo studies in animal models to evaluate its efficacy, safety, and pharmacokinetic profile.

  • Perform structure-activity relationship (SAR) studies to synthesize and screen derivatives with potentially enhanced potency and selectivity.

This guide provides a foundational overview of the anti-cancer properties of this compound, offering a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics.

References

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Frontiers. (n.d.). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

  • PubMed. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Retrieved from [Link]

  • PubMed. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer | Request PDF. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Retrieved from [Link]

  • University of Groningen. (2021). Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • National Institutes of Health. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

  • University of East Anglia. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • Research Square. (2013). A novel anti-cancer compound found to selectively induce tumor... Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Retrieved from [Link]

  • MDPI. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(3-Acetylphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-(3-Acetylphenyl)-2-fluorobenzamide, a molecule with potential applications in medicinal chemistry, requires a methodical and safety-conscious approach in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Aromatic Amides: This functional group can be associated with skin and eye irritation.[1][2] Some aromatic amides are also known to be harmful if swallowed or inhaled.[3]

  • Fluorinated Compounds: The presence of a fluorine atom on the benzamide ring warrants caution. While the carbon-fluorine bond is strong, certain fluorinated organic compounds can be persistent in the environment and may present unique biological considerations.[4] For instance, some per- and polyfluoroalkyl substances (PFAS) have been linked to potential health risks.[4]

  • Analogous Compounds: The related compound, 2-Fluorobenzamide, is classified as a skin and eye irritant and may cause respiratory irritation.[5] Another similar compound, 3-Nitro-N-phenylbenzamide, is also noted to cause skin, eye, and respiratory irritation.[1]

Based on this analysis, it is prudent to treat this compound as a compound that is potentially hazardous upon skin contact, eye contact, and inhalation.

Inferred Hazard Summary Table:

Potential Hazard Rationale Primary Routes of Exposure
Skin IrritationBased on data for analogous aromatic amides and 2-Fluorobenzamide.[1][5]Dermal contact
Eye IrritationBased on data for analogous aromatic amides and 2-Fluorobenzamide.[1][5]Eye contact
Respiratory IrritationBased on data for analogous aromatic amides and 2-Fluorobenzamide.[1][5]Inhalation of dust or aerosols
Harmful if SwallowedA general precaution for many research chemicals.Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:

PPE Component Specification Justification
Eye Protection Chemical splash goggles are the minimum requirement. A face shield worn over goggles is recommended when handling larger quantities or when there is a significant splash risk.[6]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile, should be worn.[6] Consider double-gloving for added protection during high-risk procedures. Always inspect gloves for tears or punctures before use.Prevents dermal absorption and skin irritation.
Body Protection A flame-resistant lab coat is standard. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[6]Protects against incidental contact and spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If weighing or other procedures that may generate dust cannot be performed in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of potentially irritating or harmful dust.

dot

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Experimental Task Eye_Protection Eye Protection Assess_Task->Eye_Protection Splash risk? Hand_Protection Hand Protection Assess_Task->Hand_Protection Dermal contact? Body_Protection Body Protection Assess_Task->Body_Protection Spill potential? Respiratory_Protection Respiratory Protection Assess_Task->Respiratory_Protection Aerosol/dust generation? Goggles Goggles Eye_Protection->Goggles Low Face_Shield Face_Shield Eye_Protection->Face_Shield High Nitrile_Gloves Nitrile_Gloves Hand_Protection->Nitrile_Gloves Standard Double_Gloving Double_Gloving Hand_Protection->Double_Gloving High Risk Lab_Coat Lab_Coat Body_Protection->Lab_Coat Standard Chem_Apron Chem_Apron Body_Protection->Chem_Apron High Risk Fume_Hood Fume_Hood Respiratory_Protection->Fume_Hood Standard Respirator Respirator Respiratory_Protection->Respirator If fume hood not feasible

Caption: PPE selection is dictated by a task-specific risk assessment.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures safety at every stage of handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leaks.

    • Wear appropriate PPE (lab coat, gloves, and eye protection) when unpacking.

    • Verify that the container is properly labeled and sealed.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

    • Keep the container tightly closed when not in use.[1]

    • Ensure the storage location is clearly marked with the compound's identity and potential hazards.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting inside a chemical fume hood to contain any dust.

    • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

    • Clean the balance and surrounding area thoroughly after use.

  • Reaction Setup and Execution:

    • The synthesis of amides can involve various reagents and conditions.[][8][9][10][11] Always review the specific reaction protocol and the SDS of all other reagents before starting.

    • Set up the reaction apparatus in a chemical fume hood.

    • When adding the compound to the reaction vessel, do so slowly and carefully to avoid splashing or generating dust.

    • Maintain constant vigilance throughout the reaction, monitoring for any unexpected changes.

dot

Handling_Workflow Operational Workflow for Handling this compound Receiving Receiving & Unpacking Storage Secure Storage Receiving->Storage Inspect & Log Weighing Weighing in Fume Hood Storage->Weighing Retrieve for Use Reaction Reaction Setup & Execution Weighing->Reaction Transfer to Reaction Waste_Disposal Waste Segregation & Disposal Reaction->Waste_Disposal Post-Reaction

Caption: A structured workflow minimizes risks at each stage of chemical handling.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:

Waste Stream Disposal Protocol Rationale
Solid Waste Collect in a dedicated, labeled, and sealed container for solid chemical waste. This includes contaminated weighing paper, gloves, and any unreacted compound.Prevents contamination of general waste streams and ensures proper disposal by a licensed facility.
Liquid Waste Collect all reaction mixtures and solvent washes containing the compound in a labeled container for halogenated organic waste.Segregation of halogenated waste is often a regulatory requirement and facilitates proper treatment and disposal.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as halogenated liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.Ensures that residual chemical is not inadvertently released into the environment.

All waste must be disposed of in accordance with local, state, and federal regulations.[1][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's EHS department.

Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation? Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2012, December 12). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetylphenyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetylphenyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.